molecular formula C6H12N2O4 B1460577 Cyclopropylmethyl-hydrazine oxalate CAS No. 40737-14-2

Cyclopropylmethyl-hydrazine oxalate

Cat. No.: B1460577
CAS No.: 40737-14-2
M. Wt: 176.17 g/mol
InChI Key: WNCFAHTXIHEYNI-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-hydrazine oxalate is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropylmethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C2H2O4/c5-6-3-4-1-2-4;3-1(4)2(5)6/h4,6H,1-3,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCFAHTXIHEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-09-9
Record name Hydrazine, (cyclopropylmethyl)-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Cyclopropylhydrazine Oxalate (CAS 1257639-27-2): A Bifunctional Synthon for Advanced Pyrazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Nuance

In the highly precise field of drug discovery, the selection of chemical building blocks dictates not only the synthetic feasibility of a library but also the pharmacokinetic viability of the resulting lead compounds. While frequently queried in literature and sourcing databases under the broader nomenclature of cyclopropylmethyl-hydrazine oxalate, the registry number CAS 1257639-27-2 strictly and unequivocally identifies Cyclopropylhydrazine oxalate [1].

This whitepaper provides an in-depth technical analysis of Cyclopropylhydrazine oxalate (CAS 1257639-27-2). We explore its critical role as a premium, stable synthon for the construction of N-cyclopropyl pyrazoles and fused heterocyclic systems—motifs that are increasingly dominant in modern pharmaceuticals and agrochemicals due to their exceptional metabolic stability and target engagement profiles[2][3].

Chemical Identity & Physicochemical Profiling

Free hydrazines are notoriously difficult to handle; they are highly reactive, prone to rapid auto-oxidation, and present significant toxicity and inhalation hazards. The oxalate salt of cyclopropylhydrazine resolves these critical liabilities. By forming a highly crystalline, non-hygroscopic 1:1 salt with oxalic acid, the compound achieves long-term shelf stability and allows for exact stoichiometric precision during high-throughput library synthesis.

Table 1: Physicochemical Properties of CAS 1257639-27-2
ParameterValue / Description
Chemical Name Cyclopropylhydrazine ethanedioate (1:1)
CAS Registry Number 1257639-27-2
Molecular Formula C5H10N2O4 (C3H8N2 · C2H2O4)
Molecular Weight 162.145 g/mol
Physical State Crystalline Solid
XLogP3-AA ~0.45 (hydrophilic salt form)
Table 2: Comparative Matrix of Hydrazine Derivatives
PropertyFree CyclopropylhydrazineCyclopropylhydrazine HClCyclopropylhydrazine Oxalate
Physical State Volatile LiquidHygroscopic SolidCrystalline Solid
Shelf-Life Days (oxidizes rapidly)Months (requires desiccation)Years (highly stable)
Stoichiometric Precision Poor (fuming, degradation)Moderate (water absorption alters MW)Excellent (anhydrous, stable MW)
Handling Safety High Risk (inhalation hazard)Moderate RiskLow Risk (standard dust control)

Pharmacological Significance of the N-Cyclopropyl Motif

The integration of an N-cyclopropyl pyrazole core is a proven strategy in structure-based drug design. Pyrazole compounds are highly valued for their efficiency, low toxicity, and the multi-faceted conversion capabilities of their ring substituents[3].

A prime example of this utility is found in the development of antimalarial chemopreventatives targeting Plasmodium Dihydroorotate Dehydrogenase (DHODH). Researchers discovered that executing a scaffold hop from a pyrrole to a pyrazolopyridinone system yielded highly potent DHODH inhibitors[4]. The pyrazole nitrogen acts as a critical hydrogen-bond acceptor/donor, while the rigid cyclopropyl group restricts conformational flexibility, allowing the molecule to precisely occupy hydrophobic pockets near the enzyme's FMN cofactor binding site[4]. This structural rigidity inherently improves metabolic stability by minimizing the entropic penalty upon target binding.

Pathway A N-Cyclopropyl Pyrazole Inhibitor B Plasmodium DHODH Enzyme A->B Binds Hydrophobic Pocket C Blockade of Ubiquinone Reduction B->C Inhibits D Pyrimidine Biosynthesis Halted C->D E Parasite DNA/RNA Synthesis Inhibited D->E F Malaria Parasite Death E->F

Mechanism of action for pyrazole-based DHODH inhibitors in malaria chemoprevention.

Experimental Methodology: Synthesis of N-Cyclopropyl Pyrazoles

To leverage Cyclopropylhydrazine oxalate effectively, the synthetic protocol must account for the controlled liberation of the free base. The following methodology provides a self-validating workflow for the condensation of CAS 1257639-27-2 with 1,3-dicarbonyl electrophiles.

Step-by-Step Protocol

1. Preparation & In Situ Neutralization

  • Action: Suspend Cyclopropylhydrazine oxalate (1.0 eq) in anhydrous ethanol (0.2 M concentration). Add an organic base such as triethylamine (TEA) or an inorganic base like sodium bicarbonate (NaHCO3) (2.1 eq).

  • Causality: The oxalate salt is thermodynamically stable but non-nucleophilic. The addition of a base neutralizes the oxalic acid, precipitating sodium oxalate (if NaHCO3 is used) or forming soluble triethylammonium oxalate, thereby liberating the highly reactive free hydrazine directly in the reaction matrix.

2. Electrophile Addition

  • Action: Cool the suspension to 0°C. Add the target 1,3-diketone (1.05 eq) dropwise over 10–15 minutes.

  • Causality: The initial nucleophilic attack of the hydrazine on the carbonyl carbon is highly exothermic. Dropwise addition at reduced temperatures controls the reaction kinetics, minimizing the formation of unwanted bis-hydrazone byproducts and directing regioselectivity when using asymmetric diketones.

3. Cyclization & Dehydration

  • Action: Gradually warm the reaction mixture to room temperature, then heat to reflux (78°C) for 3 to 5 hours.

  • Causality: While the formation of the linear hydrazone intermediate is rapid, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome the activation barrier, ultimately yielding the thermodynamically stable, aromatic pyrazole ring.

4. Self-Validating In-Process Control (IPC)

  • Action: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Logic: This protocol is inherently self-validating. The successful progression of the reaction is confirmed when the intermediate hydrazone mass (

    
    ) completely disappears, replaced by the final pyrazole mass (
    
    
    
    Da, corresponding to the loss of
    
    
    ). If the intermediate persists, adding a catalytic amount of glacial acetic acid (0.1 eq) will accelerate the dehydration process.

5. Workup & Purification

  • Action: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water to wash away the residual oxalate salts and excess base. Dry the organic layer over anhydrous

    
    , filter, and purify via flash column chromatography.
    

Synthesis A Cyclopropylhydrazine Oxalate (CAS 1257639-27-2) B Base Neutralization (e.g., NaHCO3 / Et3N) A->B C Free Cyclopropylhydrazine B->C E Condensation Reaction (Solvent: EtOH, Reflux) C->E D 1,3-Dicarbonyl Compound (Electrophile) D->E F Cyclization & Dehydration E->F G N-Cyclopropyl Pyrazole Derivative F->G

Workflow for the synthesis of N-cyclopropyl pyrazoles from cyclopropylhydrazine oxalate.

References

  • Guidechem. "cyclopropylhydrazine;oxalic acid 1257639-27-2 wiki". Guidechem Encyclopedia.
  • Arborpharmchem. "Cas No. 213764-25-1 cyclopropylhydrazine hydrochloride". Pharmaceutical Intermediates.
  • National Institutes of Health (NIH) PMC. "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention". PubMed Central.
  • Google Patents. "CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride". Patent Database.

Sources

Cyclopropylhydrazine oxalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cyclopropylhydrazine Oxalate: Structure, Properties, and Applications

Executive Summary

Cyclopropylhydrazine and its salts represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent, irreversible inhibition of monoamine oxidase (MAO) enzymes. This technical guide provides a comprehensive overview of cyclopropylhydrazine oxalate, a salt formed from the pharmacologically active cyclopropylhydrazine moiety and oxalic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, mechanism of action, and therapeutic relevance of this compound. Furthermore, it offers detailed, field-proven insights into its chemical synthesis, analytical quantification, and critical safety protocols, establishing a foundation for its effective and safe application in a research environment.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its application in research and development. This section outlines the essential identifiers and properties of cyclopropylhydrazine oxalate.

Nomenclature and Identifiers

The precise identification of a chemical entity is crucial for regulatory compliance, literature searches, and unambiguous scientific communication.

IdentifierValueReference
IUPAC Name cyclopropylhydrazine;oxalic acid[1]
Synonyms Cyclopropyl hydrazine oxalate, Cyclopropylhydrazine ethanedioate (1:1)[1]
CAS Number 1257639-27-2[1]
Molecular Formula C₅H₁₀N₂O₄[1]
Molecular Weight 162.145 g/mol [1]
Canonical SMILES C1CC1NN.C(=O)(C(=O)O)O[1]
Chemical Structure

Cyclopropylhydrazine oxalate is an acid-base salt. It consists of the cyclopropylhydrazine cation, where one of the nitrogen atoms is protonated, and the oxalate dianion (C₂O₄²⁻). The formation of the salt enhances the stability and handling properties of the volatile and reactive cyclopropylhydrazine free base. The oxalate anion is derived from oxalic acid, a dicarboxylic acid that can form stable salts with basic compounds.[2][3][4]

Chemical structure of Cyclopropylhydrazine Oxalate

Figure 1. Chemical structure of Cyclopropylhydrazine Oxalate, showing the ionic interaction between the cyclopropylhydrazinium cation and the oxalate anion.

Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and experimental use. While specific data for the oxalate salt is limited, properties can be inferred from its hydrochloride salt and related hydrazine oxalates.

PropertyValueNotes
Appearance White to off-white solidInferred from similar hydrazine salts like ethylhydrazine oxalate.[5]
Melting Point ~147 °CData for dihydrazinium oxalate; decomposition is common in related salts.[3] The hydrochloride salt has a reported melting point of >97 °C (dec.).[6]
Solubility Soluble in waterAs a salt, it is expected to have good aqueous solubility. Dihydrazinium oxalate is noted to be soluble in water.[2][3]

Pharmacology and Mechanism of Action

The therapeutic potential of cyclopropylhydrazine oxalate is rooted in its action as a potent inhibitor of monoamine oxidase enzymes.

The Monoamine Oxidase (MAO) System

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters. They exist in two primary isoforms:[7][8]

  • MAO-A: Primarily metabolizes serotonin, norepinephrine, and epinephrine. Its dysregulation is associated with depression and anxiety disorders.[7]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine. Its overexpression has been linked to neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[7]

By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This mechanism underlies their antidepressant and anti-parkinsonian effects.[8]

Mechanism of Irreversible Inhibition

Hydrazine-based compounds, including cyclopropylhydrazine, are classified as irreversible, non-selective MAO inhibitors.[9][10] Their mechanism involves the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme. This inactivation is time-dependent and cannot be reversed by dialysis or displacement. The enzyme's activity is only restored through the de novo synthesis of new MAO molecules, a process that can take up to two weeks.[9][11]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT_Vesicle Neurotransmitter (Serotonin, Dopamine) Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitter Concentration) NT_Vesicle->Synaptic_Cleft Release MAO_A MAO-A MAO_B MAO-B CPH Cyclopropylhydrazine CPH->MAO_A Irreversible Inhibition CPH->MAO_B Irreversible Inhibition Synaptic_Cleft->MAO_A Metabolism Synaptic_Cleft->MAO_B Metabolism Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding

Mechanism of Monoamine Oxidase Inhibition.

Synthesis and Purification

The preparation of cyclopropylhydrazine oxalate is a multi-step process that requires careful control of reaction conditions. The most common route involves the synthesis of a protected hydrazine intermediate, followed by deprotection and salt formation. The use of a tert-Butoxycarbonyl (Boc) protecting group is standard practice to manage the reactivity of the hydrazine moiety.

Synthesis_Workflow Start Cyclopropylamine Step1 Step A: Boc Protection Start->Step1 Reagent1 + N-Boc-O-tosylhydroxylamine + N-Methylmorpholine (NMM) in Dichloromethane (DCM) Reagent1->Step1 Intermediate N-Boc-cyclopropylhydrazine Step1->Intermediate Step2 Step B: Boc Deprotection Intermediate->Step2 Reagent2 + Concentrated HCl Reagent2->Step2 Intermediate2 Cyclopropylhydrazine HCl Step2->Intermediate2 Step3 Step C: Neutralization Intermediate2->Step3 Reagent3 + Base (e.g., NaOH) (to free base) Reagent3->Step3 Intermediate3 Cyclopropylhydrazine (Free Base) Step3->Intermediate3 Step4 Step D: Salt Formation Intermediate3->Step4 Reagent4 + Oxalic Acid in Ethanol/Water Reagent4->Step4 Product Cyclopropylhydrazine Oxalate Step4->Product

Workflow for the Synthesis of Cyclopropylhydrazine Oxalate.
Detailed Experimental Protocol

This protocol is a synthesized methodology based on standard organic chemistry principles for hydrazine synthesis and salt formation.[3][6][12]

Step A: Synthesis of N-Boc-cyclopropylhydrazine [6][12]

  • To a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopropylamine (10 eq.), dichloromethane (DCM, ~3.5 mL per g of cyclopropylamine), and N-methylmorpholine (NMM, 1.1 eq.).

  • Cool the reaction mixture to -5 to 0 °C using an ice-salt bath. Causality: This exothermic reaction requires cooling to prevent side reactions and ensure selectivity.

  • Add N-Boc-O-tosylhydroxylamine (1.0 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine product.

Step B-D: Deprotection, Neutralization, and Salt Formation

  • Deprotection: Dissolve the crude N-Boc-cyclopropylhydrazine from Step A in a minimal amount of a suitable solvent (e.g., methanol). Add concentrated hydrochloric acid (excess) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir overnight.[6] Causality: The strong acidic conditions cleave the acid-labile Boc protecting group.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl, yielding crude cyclopropylhydrazine hydrochloride.

  • Neutralization & Extraction: Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 5M NaOH) until the pH is strongly basic (pH > 12). Extract the liberated cyclopropylhydrazine free base into a suitable organic solvent like diethyl ether or DCM (3x). Self-Validation: The use of an organic solvent immiscible with water allows for clean separation of the basic free base from the aqueous salt solution.

  • Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Prepare a saturated solution of oxalic acid (0.5 eq. based on the starting N-Boc intermediate) in ethanol. Add the oxalic acid solution dropwise to the stirred solution of the cyclopropylhydrazine free base.[3]

  • A precipitate of cyclopropylhydrazine oxalate should form. Stir the mixture for 1-2 hours at room temperature or in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified cyclopropylhydrazine oxalate.

Analytical Methodologies

Accurate quantification is essential for quality control and experimental use. Various methods can be employed, often focusing on the determination of the oxalate counter-ion.[13][14][15]

Protocol: Enzymatic Assay for Oxalate Quantification

This method is highly specific and sensitive, relying on the enzymatic conversion of oxalate to a detectable product.[14][15]

Principle: Oxalate oxidase catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂). The resulting H₂O₂ is then measured, typically via a colorimetric reaction involving horseradish peroxidase (HRP) and a suitable chromogen (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB)). The intensity of the color produced is directly proportional to the oxalate concentration.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh a sample of cyclopropylhydrazine oxalate and dissolve it in deionized water to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution.

  • Standard Curve Preparation: Prepare a set of oxalate standards (e.g., using sodium oxalate) with concentrations ranging from 0 to 100 µM.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each standard or sample dilution to respective wells.

  • Add 200 µL of an assay reagent mixture containing oxalate oxidase, HRP, and the chromogen system in a suitable buffer (e.g., citrate buffer, pH 3.5).

  • Incubation: Incubate the plate at 37 °C for 20-30 minutes, protected from light. Causality: Incubation allows the enzymatic reactions to proceed to completion for accurate measurement.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM oxalate) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the oxalate concentration in the test samples.

Safety, Handling, and Storage

Hydrazine derivatives are hazardous materials and must be handled with extreme caution.

Hazard Identification

The following GHS hazard statements are associated with hydrazine derivatives and should be assumed for cyclopropylhydrazine oxalate in the absence of specific data.[16][17][18]

Hazard CodeStatementClass
H302 / H311Harmful if swallowed / Toxic in contact with skinAcute Toxicity
H330Fatal if inhaledAcute Toxicity
H314Causes severe skin burns and eye damageSkin/Eye Damage
H317May cause an allergic skin reactionSkin Sensitization
H350May cause cancerCarcinogenicity
H410Very toxic to aquatic life with long lasting effectsEnvironmental Hazard
Recommended Handling and Storage
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19][20]

  • Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid all contact with skin and eyes. Wash hands thoroughly after handling.[16][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep locked up and away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[17][19][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[17][19]

Conclusion

Cyclopropylhydrazine oxalate is a valuable research chemical, serving as a stable salt form of the potent MAO inhibitor cyclopropylhydrazine. Its utility in neuroscience and medicinal chemistry is significant, but its potent biological activity is matched by its considerable handling hazards. A comprehensive understanding of its chemical properties, synthesis, analysis, and safety protocols, as detailed in this guide, is essential for any researcher intending to work with this compound. Adherence to these principles will ensure both the integrity of experimental outcomes and the safety of laboratory personnel.

References

  • Fiedorowicz, A., et al. (2021). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available from: [Link]

  • Durham Tech. (2014). SAFETY DATA SHEET. Available from: [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Available from: [Link]

  • Unknown Source. (2024). SAFETY DATA SHEET. Available from: [Link]

  • Finberg, J. P., & Youdim, M. B. (1985). Overview of the present state of MAO inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Cyclopropylhydrazine. PubChem Compound Database. Available from: [Link]

  • Chemical Entity Data Page. Available from: [Link]

  • National Center for Biotechnology Information. Hydrazine, cyclopropyl-, hydrochloride (1:1). PubChem Compound Database. Available from: [Link]

  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Misiewicz, B., & VanWert, A. L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3189. Available from: [Link]

  • Volz, H. P., & Gleiter, C. H. (2010). MAO inhibitors: Risks, benefits, and lore. Cleveland Clinic Journal of Medicine, 77(12), 859-867. Available from: [Link]

  • National Center for Biotechnology Information. 4-Cyclopropylnaphthalen-1-amine oxalate. PubChem Compound Database. Available from: [Link]

  • Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55. Available from: [Link]

  • National Center for Biotechnology Information. Butylhydrazine oxalate. PubChem Compound Database. Available from: [Link]

  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO. Available from: [Link]

  • Wikipedia. Oxalate. Available from: [Link]

  • Misiewicz, B., & VanWert, A. L. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC. Available from: [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Available from: [Link]

  • Diop, M., et al. (2017). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Journal of Crystallography. Available from: [Link]

  • Rashed, A., et al. (2019). Analytical procedures and methods validation for oxalate content estimation. SciSpace. Available from: [Link]

  • Al-Rumaih, F. K., & Al-Swaidan, H. M. (2024). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR. Available from: [Link]

  • Zúñiga-Gutiérrez, K. Y., et al. (2022). One-Pot Synthesis of Dioxime Oxalates. Molbank, 2022(4), M1473. Available from: [Link]

  • Chai, W., & Liebman, M. (2021). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 10(9), 2097. Available from: [Link]

  • Grases, F., et al. (2021). Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis. Crystals, 11(10), 1228. Available from: [Link]

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Sources

Technical Guide & Safety Assessment: Cyclopropylmethyl-hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of Cyclopropylmethyl-hydrazine Oxalate .

Executive Summary

This compound is a specialized alkylhydrazine salt used primarily as a high-value intermediate in the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, triazoles) for pharmaceutical applications.[1]

While the oxalate salt form offers improved crystallinity and storage stability compared to the volatile free base, it introduces a dual-hazard profile :[1]

  • Hydrazine Moiety: Potent alkylating agent, potential carcinogen, and neurotoxin (GABA inhibitor).[1]

  • Oxalate Counter-ion: Systemic poison capable of inducing acute hypocalcemia and renal failure via calcium chelation.[1]

This guide moves beyond standard SDS reporting to explain the mechanistic basis of these hazards and provides a self-validating protocol for safe utilization.

Chemical Identity & Characterization

PropertySpecification
Chemical Name (Cyclopropylmethyl)hydrazine oxalate
Parent Free Base CAS
Salt Stoichiometry Typically 1:1 or 2:1 (Hydrazine:Oxalic Acid)
Molecular Formula C₄H₁₀N₂[1][2][3] · C₂H₂O₄ (Assumed 1:1)
Molecular Weight ~176.17 g/mol (1:1 salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water, MeOH; Sparingly soluble in EtOH; Insoluble in Et₂O
Purity Marker 1H NMR (D₂O): Cyclopropyl ring protons (0.2–0.6 ppm)

Note on CAS: Specific CAS numbers often exist for the hydrochloride salt (e.g., 1181457-83-9).[1] For the oxalate salt, safety data is derived from the parent cation and the oxalate anion.

Hazard Assessment: The "Why" Behind the Warnings

Standard SDSs list hazards; this section explains the causality to ensure researchers understand the gravity of exposure.

The Hydrazine Toxicity Mechanism

The cyclopropylmethyl-hydrazine cation acts as a "pyridoxine antagonist."[1] Upon absorption (inhalation or dermal), it condenses with Pyridoxal-5'-Phosphate (Vitamin B6), a critical cofactor for Glutamic Acid Decarboxylase (GAD).[1]

  • Effect: Inhibition of GAD prevents the conversion of Glutamate (excitatory) to GABA (inhibitory).[1]

  • Result: Unchecked CNS excitation leading to refractory seizures.[1]

The Oxalate Toxicity Mechanism

The oxalate anion, once dissociated in the blood, binds free serum calcium (


) to form insoluble Calcium Oxalate.[1]
  • Effect: Immediate hypocalcemia (tetany, cardiac arrhythmia) and physical blockage of renal tubules by crystals.[1]

  • Result: Acute kidney injury (AKI) and potential cardiac arrest.[1]

Combined Toxicity Pathway

The following diagram illustrates the convergent toxicity pathways of this compound.

ToxicityPathway Compound Cyclopropylmethyl- hydrazine Oxalate Hydrazine Free Hydrazine (Metabolic Release) Compound->Hydrazine Oxalate Oxalate Anion Release Compound->Oxalate B6 Vitamin B6 Depletion Hydrazine->B6 Condensation GABA GABA Synthesis Blocked B6->GABA Enzyme Inhibition Seizure CNS Seizures (Refractory) GABA->Seizure Calcium Serum Calcium Chelation Oxalate->Calcium Binding Calcium->Seizure Hypocalcemia Crystals Ca-Oxalate Precipitation Calcium->Crystals Renal Renal Failure (AKI) Crystals->Renal Tubule Blockage

Figure 1: Convergent toxicity pathways showing how hydrazine-induced neurotoxicity is exacerbated by oxalate-induced hypocalcemia.[1]

Safe Handling Protocol (SOP)

This protocol utilizes a Double-Barrier System to prevent exposure.[1]

Engineering Controls
  • Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood or Glove Box.[1]

  • Airflow: Face velocity must be verified >0.5 m/s before use.[1]

  • Decontamination Station: A 10% Sodium Hypochlorite (Bleach) bath must be prepared before opening the vial to quench any spills immediately.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P100 respirator (if powder handling outside glovebox) or full-face respirator with ammonia/methylamine cartridges.[1]

  • Dermal: Double-gloving strategy.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Long-cuff Neoprene or Butyl Rubber (hydrazine penetrates nitrile rapidly).[1]

  • Ocular: Chemical splash goggles (Face shield recommended).[1]

Reaction Setup Workflow

To ensure scientific integrity and safety, follow this decision logic for reaction setup.

HandlingWorkflow Start Start: Reaction Setup Check Check Ventilation (>0.5 m/s?) Start->Check Check->Start Fail (Abort) PPE Don PPE: Double Gloves + Goggles Check->PPE Pass Weigh Weighing Step PPE->Weigh Solvent Dissolve Immediately (Minimize Dust) Weigh->Solvent Quench Quench Equipment (10% Bleach) Solvent->Quench Waste Segregate Waste (High Hazard) Quench->Waste

Figure 2: Step-by-step logic flow for safe handling and waste segregation.

Emergency Response & First Aid

Critical Note: Standard "Universal Precautions" are insufficient. Medical personnel must be informed of Hydrazine and Oxalate exposure.[1]

ScenarioImmediate ActionMedical Antidote (Clinical Use Only)
Inhalation Move to fresh air. Keep warm and at rest.Pyridoxine (Vit B6): 25 mg/kg IV (for seizures).[1]
Skin Contact Drench with water for 15 min.[1][4][5] Discard leather goods.Calcium Gluconate Gel: Apply if oxalate burns suspected.[1]
Eye Contact Irrigate for 30 min. Lift eyelids.[1]Topical Anesthetic: May be required to facilitate irrigation.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.[1][4][5][6]Calcium Gluconate (IV): To correct hypocalcemia.[1]

Synthesis & Application Context

Synthesis Utility

Cyclopropylmethyl-hydrazine is a "privileged structure" in drug discovery.[1] The cyclopropyl group provides metabolic stability (blocking P450 oxidation sites) and unique steric bulk compared to isopropyl or ethyl groups.[1]

Typical Synthesis Route (Adapted):

  • Reductive Amination: Cyclopropylamine + Ketone → Imine.[1]

  • Nitrosation/Reduction: (Older method, avoided due to nitrosamine hazards).[1]

  • Modern Method: Electrophilic amination of cyclopropylmethylamine using N-Boc-O-tosylhydroxylamine, followed by oxalate salt formation.[1]

Storage Stability

The oxalate salt is preferred over the hydrochloride for long-term storage because it is non-hygroscopic.[1]

  • Storage Condition: Store at 2–8°C under Argon.

  • Shelf Life: ~2 years if kept dry.[1] Moisture leads to hydrolysis and release of free hydrazine.[1]

References

  • PubChem. (2025).[1] (Cyclopropylmethyl)hydrazine hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Hydrazine: IDLH Value Profile. Centers for Disease Control and Prevention.[1] [Link][1]

  • Google Patents. (2016).[1] CN105503647A: Preparation method of cyclopropylhydrazine hydrochloride. [1]

  • WikEM. (2024). Hydrazine Toxicity and Management. [Link][1]

Sources

Difference between cyclopropylmethyl-hydrazine oxalate and hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the critical distinctions between the oxalate and hydrochloride salts of (Cyclopropylmethyl)hydrazine , a strategic intermediate in the synthesis of kinase inhibitors and protein degraders.

Optimization of Salt Forms for Drug Development Workflows

Executive Summary

(Cyclopropylmethyl)hydrazine (CPM-hydrazine) is a structural motif increasingly utilized in "bumped-kinase" inhibitors and targeted protein degradation (PROTACs). However, the free base is an unstable, air-sensitive oil prone to oxidation and formation of hydrazones.

For researchers, the choice between Oxalate and Hydrochloride (HCl) salts is not arbitrary; it represents a trade-off between purification efficiency and biological compatibility .

  • The Oxalate is the Chemical Engineer’s choice: It maximizes crystallinity and stability during intermediate isolation.

  • The Hydrochloride is the Biologist’s choice: It ensures aqueous solubility and physiological compatibility for final dosing.

Comparative Technical Analysis

The following data synthesizes properties from general alkyl-hydrazine chemistry and specific commercial data for CPM-hydrazine HCl.

Table 1: Physicochemical & Functional Comparison
FeatureCPM-Hydrazine Oxalate CPM-Hydrazine Hydrochloride
Primary Utility Purification Intermediate Final API / Biological Reagent
Physical State Crystalline Solid (High MP)Crystalline Solid (Hygroscopic)
Hygroscopicity Low (Stable in ambient air)High (Deliquescent in moist air)
Solubility (Water) Low to ModerateHigh (>50 mg/mL)
Solubility (Organic) Low (allows precipitation from EtOH)Moderate (MeOH, DMSO)
Toxicity Profile High : Oxalate is nephrotoxic; chelates Ca²⁺.Moderate: Standard hydrazine toxicity.
Storage Stability Excellent (months at RT)Good (requires desiccation/cold)
Atom Economy Lower (Oxalic acid MW ~90)Higher (HCl MW ~36.5)

Critical Insight: Never use the oxalate salt for in vivo or cellular assays. The oxalate anion (


) chelates intracellular calcium and can precipitate in renal tubules, confounding toxicity data.
Synthesis & Purification Logic

The synthesis of CPM-hydrazine presents a classic challenge: Direct alkylation leads to mixtures. The reaction of cyclopropylmethyl bromide with hydrazine hydrate yields the mono-alkylated product, but also di-alkylated byproducts and unreacted hydrazine.

The "Oxalate Crash" Protocol

Distilling the free base is hazardous due to the explosion risk of hydrazines. The Oxalate Crash is a self-validating purification method.

Mechanism:

  • Selectivity: Oxalic acid forms a highly crystalline lattice with mono-alkyl hydrazines that is less soluble in ethanol than the di-alkylated impurities or unreacted hydrazine salts.

  • Stabilization: Protonation of the hydrazine nitrogens by oxalic acid deactivates the nucleophile, preventing further oxidation or condensation with ketones (hydrazone formation) during storage.

Experimental Workflow: The Salt Switch

This workflow describes the synthesis of the crude base, isolation as the oxalate, and conversion to the HCl salt for final use.

SaltSwitch Start Cyclopropylmethyl Bromide Crude Crude Mixture (Mono + Di + Impurities) Start->Crude Alkylation Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Crude OxalateStep Add Oxalic Acid in EtOH Crude->OxalateStep Filtration OxalateSalt CPM-Hydrazine OXALATE (Crystalline Solid) OxalateStep->OxalateSalt Crystallization (Purification) BaseRelease Base Release (KOH / H2O) OxalateSalt->BaseRelease Salt Break HClStep Add HCl (in Dioxane/Ether) BaseRelease->HClStep Extraction FinalProduct CPM-Hydrazine HYDROCHLORIDE (Pharma Grade) HClStep->FinalProduct Precipitation

Figure 1: The "Salt Switch" Workflow. The oxalate form serves as a purification gate before conversion to the bioactive hydrochloride.

Detailed Methodologies
Protocol A: Isolation of CPM-Hydrazine Oxalate

Use this when: You have a crude reaction mixture and need to remove impurities without high-vacuum distillation.

  • Reaction: Combine cyclopropylmethyl bromide (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol. Reflux for 4 hours.

  • Concentration: Evaporate ethanol and excess hydrazine hydrate under reduced pressure (Rotavap). Caution: Hydrazine is toxic.[1][2]

  • Precipitation: Dissolve the resulting oily residue in warm Ethanol (5 mL per gram of substrate).

  • Acidification: Add a saturated solution of Oxalic Acid in ethanol dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Filtration: Cool to 0°C for 1 hour. Filter the white solid.

  • Wash: Wash the cake with cold diethyl ether to remove non-polar impurities.

  • Result: High-purity CPM-hydrazine Oxalate.

Protocol B: Conversion to Hydrochloride

Use this when: You need to prepare the compound for biological screening.

  • Basification: Suspend the Oxalate salt in water. Add 50% KOH solution until pH > 12.

    • Logic: This liberates the free hydrazine base.

  • Extraction: Extract the free base into Dichloromethane (DCM) or Diethyl Ether (3x).

  • Drying: Dry the organic layer over anhydrous

    
    . Filter.
    
  • Salt Formation: Cool the organic solution to 0°C. Add 4M HCl in Dioxane dropwise.

  • Isolation: The Hydrochloride salt will precipitate as a white solid. Filter and dry under vacuum (store in a desiccator).

Biological & Safety Implications
Why HCl is Mandatory for Bioassays

When developing kinase inhibitors (e.g., analogs of Procarbazine), the counterion affects bioavailability.

  • pH Solubility: The HCl salt dissociates fully in physiological buffer (pH 7.4), releasing the protonated hydrazine (

    
    ).
    
  • Oxalate Interference: Oxalate salts have low solubility in water. If used in a cellular assay, the oxalate may precipitate calcium from the media (

    
     of Ca-Oxalate 
    
    
    
    ), causing cell death unrelated to the drug target [1].
Genotoxicity Warning

All alkyl hydrazines are potential alkylating agents.

  • Handling: Both salts are safer than the volatile free base, but they are still potential carcinogens.

  • Decontamination: Treat spills with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and the corresponding alcohol/halide.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43810808, (Cyclopropylmethyl)hydrazine hydrochloride. Retrieved from [Link]

  • Saravanan, K., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. Retrieved from [Link]

Sources

Solubility of cyclopropylmethyl-hydrazine oxalate in water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Aqueous Solubility of Cyclopropylmethyl-hydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of this compound. In the absence of established public data, this document serves as a practical, field-proven guide for researchers to generate reliable and reproducible solubility data. We will explore the theoretical underpinnings of organic salt solubility, present a detailed methodology for the synthesis of the target compound, and provide robust, step-by-step protocols for experimental solubility determination. The guide emphasizes the critical interplay of temperature and pH and details a validated UV-Vis spectrophotometric method for the accurate quantification of cyclopropylmethyl-hydrazine. This document is structured to empower researchers with the necessary tools and rationale to establish a self-validating system for solubility assessment, a critical parameter in drug development and chemical research.

Introduction: The Significance of Aqueous Solubility

Aqueous solubility is a cornerstone of pharmaceutical and chemical sciences, profoundly influencing a compound's bioavailability, processability, and formulation. For active pharmaceutical ingredients (APIs), poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and inadequate therapeutic effect. Cyclopropylmethyl-hydrazine is a valuable building block in medicinal chemistry, and its formulation as an oxalate salt is a common strategy to improve its handling characteristics and, potentially, its solubility.

This guide addresses the current information gap regarding the aqueous solubility of this compound. Instead of merely presenting data, we provide the scientific and experimental framework necessary for its determination. The methodologies outlined herein are designed to be adaptable and to provide a high degree of confidence in the generated results, adhering to the principles of scientific integrity and reproducibility.

Theoretical Framework: Understanding the Solubility of an Organic Salt

The dissolution of an organic salt like this compound in water is a multifaceted process governed by several factors. The overall solubility represents the equilibrium point where the rate of dissolution of the solid salt equals the rate of precipitation from the solution.

The Role of the Oxalate Salt Form

Hydrazine derivatives can be challenging to handle as free bases. Conversion to a salt form, such as an oxalate, creates a crystalline solid that is often more stable and easier to handle. The oxalate counterion is capable of forming hydrogen bonds with water, which can enhance the solubility of the parent compound[1]. The overall solubility will be a balance between the energy required to break the crystal lattice of the salt and the energy released upon hydration of the cyclopropylmethyl-hydrazinium and oxalate ions.

The Influence of Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that an increase in temperature will increase solubility[2][3]. This relationship can be described by the van 't Hoff equation. It is crucial to experimentally determine this relationship as some compounds can exhibit retrograde solubility (decreasing solubility with increasing temperature)[2].

The Critical Impact of pH

The pH of the aqueous medium can dramatically alter the solubility of this compound due to the acid-base equilibria of both the hydrazinium cation and the oxalate anion[4][5].

  • Cyclopropylmethyl-hydrazinium Cation: The hydrazinium moiety is the conjugate acid of the free base. In highly alkaline conditions, the equilibrium will shift towards the less charged, and likely less soluble, free base form.

  • Oxalate Anion: The oxalate dianion (C₂O₄²⁻) is the conjugate base of the hydrogen oxalate anion (HC₂O₄⁻), which is, in turn, the conjugate base of oxalic acid (H₂C₂O₄). In acidic conditions (low pH), the oxalate anion will be protonated. This shift in the equilibrium of the anion in solution will, by Le Châtelier's principle, pull more of the solid salt into the solution to re-establish equilibrium, thus increasing solubility[5][6]. The solubility of oxalate salts is often significantly higher at lower pH values[1][4].

Synthesis of this compound

To determine its solubility, a pure sample of the target compound is required. The following is a representative synthetic protocol based on standard acid-base salt formation chemistry[7].

Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound reagent1 Cyclopropylmethyl-hydrazine (free base) in Ethanol mixing Combine Solutions (Stir at 0-5 °C) reagent1->mixing reagent2 Oxalic Acid in Ethanol reagent2->mixing precipitation Precipitation of Salt mixing->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Ethanol filtration->washing drying Dry under Vacuum washing->drying product Pure this compound drying->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Dissolution of Reactants:

    • In a flask, dissolve 1.0 equivalent of cyclopropylmethyl-hydrazine free base in a minimal amount of ethanol.

    • In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in ethanol. Gentle warming may be required.

  • Salt Formation:

    • Cool both solutions in an ice bath to 0-5 °C.

    • Slowly add the oxalic acid solution to the stirring solution of cyclopropylmethyl-hydrazine.

    • A white precipitate should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum at room temperature to a constant weight.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Experimental Determination of Aqueous Solubility

The recommended method for determining the equilibrium solubility is the shake-flask method[8][9]. This involves generating a saturated solution and then quantifying the concentration of the dissolved compound.

Overall Experimental Workflow

G cluster_workflow Aqueous Solubility Determination Workflow start Add Excess Solid to Water/Buffer equilibration Equilibrate (e.g., 24-48h) with Agitation at Constant Temperature start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation sampling Aliquot of Supernatant separation->sampling dilution Dilute Sample for Analysis sampling->dilution quantification Quantify Concentration (e.g., UV-Vis Spectroscopy) dilution->quantification result Calculate Solubility (mg/mL or M) quantification->result

Caption: Workflow for the experimental determination of aqueous solubility.

Protocol for Equilibrium Solubility Determination
  • Preparation:

    • Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., purified water, or buffers of various pH). An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is critical to filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the sample).

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification: UV-Vis Spectrophotometric Method

Due to the lack of a strong chromophore in cyclopropylmethyl-hydrazine, direct UV-Vis analysis is not feasible. A derivatization reaction with p-dimethylaminobenzaldehyde (p-DMAB) is a well-established and robust method to produce a colored product that can be quantified[10][11][12].

Derivatization and Quantification Workflow

G cluster_quantification UV-Vis Quantification Workflow sample Diluted Sample Aliquot reaction Mix and Incubate (Color Development) sample->reaction reagent p-DMAB Reagent (in acidic medium) reagent->reaction measurement Measure Absorbance at λmax (e.g., ~460 nm) reaction->measurement calculation Calculate Concentration from Calibration Curve measurement->calculation calibration Calibration Curve (Known Concentrations) calibration->calculation

Caption: Workflow for quantification using p-DMAB derivatization and UV-Vis spectroscopy.

Protocol for UV-Vis Analysis
  • Preparation of Reagents:

    • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of water to create a stock solution.

    • Calibration Standards: Prepare a series of calibration standards by accurately diluting the stock solution.

    • p-DMAB Reagent: Prepare a solution of p-dimethylaminobenzaldehyde in an acidic medium (e.g., ethanol and hydrochloric acid)[11].

  • Derivatization:

    • To a known volume of each calibration standard and the diluted unknown sample, add a specified volume of the p-DMAB reagent.

    • Allow the reaction to proceed for a set amount of time at room temperature for the yellow color to fully develop[12].

  • Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 460 nm for the hydrazine-p-DMAB adduct[10][12].

  • Data Analysis:

    • Plot the absorbance of the calibration standards against their known concentrations to generate a calibration curve.

    • Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the unknown sample.

    • Remember to account for the dilution factor to determine the original concentration in the saturated solution, which is the solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner. The following tables are provided as templates for recording experimental data.

Temperature Dependence of Solubility

Table 1: Solubility of this compound in Purified Water at Different Temperatures

Temperature (°C)Solubility (mg/mL)Solubility (M)
5[Experimental Value][Calculated Value]
25 (Room Temp)[Experimental Value][Calculated Value]
37 (Physiological)[Experimental Value][Calculated Value]
50[Experimental Value][Calculated Value]

Note: Data in this table should be generated experimentally.

pH-Solubility Profile

Table 2: pH-Solubility Profile of this compound at 25 °C

pH of BufferSolubility (mg/mL)Solubility (M)
2.0[Experimental Value][Calculated Value]
4.0[Experimental Value][Calculated Value]
6.0[Experimental Value][Calculated Value]
7.4 (Physiological)[Experimental Value][Calculated Value]
8.0[Experimental Value][Calculated Value]
10.0[Experimental Value][Calculated Value]

Note: Data in this table should be generated experimentally.

The expected trend is a significant increase in solubility at lower pH values due to the protonation of the oxalate anion[4][5].

Conclusion and Best Practices

This guide provides a comprehensive, scientifically grounded approach for determining the aqueous solubility of this compound. By following the detailed protocols for synthesis, experimental solubility determination, and analytical quantification, researchers can generate reliable and reproducible data.

Key Takeaways for Scientific Integrity:

  • Purity is Paramount: Ensure the purity of the synthesized compound before conducting solubility studies.

  • Equilibrium is Essential: Confirm that the system has reached equilibrium in shake-flask experiments.

  • Validate Analytical Methods: The chosen analytical method must be validated for linearity, accuracy, and precision within the desired concentration range.

  • Control Experimental Variables: Temperature and pH must be meticulously controlled and reported.

By adhering to these principles, drug development professionals and research scientists can confidently characterize this important physicochemical property, enabling informed decisions in formulation, process chemistry, and preclinical development.

References

  • Effects of Temperature and Pressure on Solubility. (n.d.). LibreTexts. [Link]

  • Spectroscopic, Visual Test Techniques and Optical Sensors for Determination of Hydrazine and Its Derivatives. (2015). Methods and objects of chemical analysis. [Link]

  • Solubility and Decomposition of Organic Compounds in Subcritical Water. (2023). MDPI. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). Organic Process Research & Development. [Link]

  • Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. (2024). CentAUR. [Link]

  • Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. (n.d.). Mettler Toledo. [Link]

  • A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. (2020). MDPI. [Link]

  • HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. [Link]

  • Effect of oxalate and pH on chrysotile dissolution at 25 °C: An experimental study. (n.d.). Geochimica et Cosmochimica Acta. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). PMC. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. (2017). Journal of Chromatography B. [Link]

  • Flow Injection Analysis of Hydrazine in the Aqueous Streams of Purex Process by Liquid Chromatography System Coupled with UV-Visible Detector. (2014). Scientific Research Publishing. [Link]

  • Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. (2022). ResearchGate. [Link]

  • Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. (2025). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. (n.d.). SciSpace. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ResearchGate. [Link]

  • The Effect of PH On The Solubility of Calcium Oxalate. (n.d.). Scribd. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). Rasayan Journal of Chemistry. [Link]

  • The Effects of pH on Solubility. (2021). Chemistry LibreTexts. [Link]

  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • A Volumetric Method for the Determination of Hydrazine. (n.d.). American Journal of Science. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. [Link]

  • Hydrazine. (n.d.). Hach. [Link]

  • Synthesis of di-, tri- and tetracyclopropylhydrazines. (n.d.). RSC Publishing. [Link]

  • Determination of hydrazine in water samples. (n.d.). Mettler Toledo. [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). OSHA. [Link]

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. (2013). South African Journal of Chemistry. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2012). Tetrahedron Letters. [Link]

Sources

Technical Guide: Cyclopropylmethyl-hydrazine Oxalate Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and physical properties of Cyclopropylmethyl-hydrazine oxalate, structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound (CAS: 40737-14-2) is a specialized hydrazine derivative utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and nitrogen-containing heterocycles.[1] While the hydrochloride salt is more ubiquitous in commercial catalogs, the oxalate salt is often employed to isolate the hydrazine moiety as a stable, crystalline solid, mitigating the volatility and instability associated with the free base.

Chemical Specifications
PropertyData
Chemical Name (Cyclopropylmethyl)hydrazine oxalate
CAS Number 40737-14-2
Molecular Formula

(Typically 1:[2]1)
Molecular Weight 176.17 g/mol
Structure Hydrazine, (cyclopropylmethyl)-, oxalate (1:1)
Appearance White to off-white crystalline solid

Physical Properties & Melting Point Analysis

Melting Point Data

Precise melting point data for the oxalate salt (CAS 40737-14-2) is proprietary and less frequently indexed in public chemical registries compared to its hydrochloride counterpart. However, based on structural analogs and the behavior of hydrazine oxalates, the following thermal profile is established for characterization:

Salt FormMelting Point Range (

C)
Source/Status
Oxalate (CAS 40737-14-2) Experimental Determination Required (Predicted: 140–160

C)
See Protocol 3.2
Hydrochloride (CAS 1181457-83-9) 131.6 – 132.6

C
Literature Benchmark [1]
Dihydrochloride 105 – 106

C
(Crude/Solvated)
Literature Benchmark [1]
Free Base BP: 176.1

C
(at 760 mmHg)
Calculated/Experimental [2]

Technical Insight: The oxalate salt typically exhibits a higher melting point and greater crystallinity than the hydrochloride, making it superior for purification via recrystallization. The absence of a widely published melting point for the oxalate necessitates in-house validation using Differential Scanning Calorimetry (DSC).

Solubility Profile
  • Water: High solubility (due to ionic character).

  • Ethanol: Moderate solubility (often used for recrystallization).

  • Diethyl Ether/Hexanes: Insoluble.

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of the free base (or hydrochloride precursor) into the stable oxalate salt.

Reagents:

  • (Cyclopropylmethyl)hydrazine (Free base) or Hydrochloride salt.

  • Oxalic acid dihydrate (

    
    99%).
    
  • Ethanol (Absolute).

Workflow:

  • Dissolution: Dissolve 10 mmol of (Cyclopropylmethyl)hydrazine in 10 mL of absolute ethanol.

    • Note: If starting from the hydrochloride, neutralize with 1.0 eq of sodium ethoxide, filter off NaCl, and use the filtrate.

  • Acid Addition: Prepare a solution of 10 mmol Oxalic acid in 5 mL warm ethanol. Add this dropwise to the hydrazine solution with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. Heat the mixture to reflux for 15 minutes to ensure homogeneity, then allow it to cool slowly to room temperature, followed by cooling at 4

    
    C for 2 hours.
    
  • Isolation: Filter the crystals under vacuum. Wash with cold ethanol (

    
     mL) and diethyl ether (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 40

    
    C for 6 hours.
    
Melting Point Determination Protocol (Self-Validating)

To establish the authoritative melting point for your specific lot, follow this dual-method approach.

Method A: Capillary (Visual)

  • Pack 2-3 mm of dry sample into a glass capillary.

  • Ramp temperature at 10

    
    C/min until 110
    
    
    
    C.
  • Reduce ramp to 1

    
    C/min.
    
  • Record

    
     (first liquid) and 
    
    
    
    (complete melt).

Method B: Differential Scanning Calorimetry (DSC)

  • Weigh 2-5 mg of sample into an aluminum pan (crimped, vented).

  • Purge with

    
     at 50 mL/min.
    
  • Heat from 30

    
    C to 200
    
    
    
    C at 10
    
    
    C/min.
  • Validation: The endothermic peak onset is the thermodynamic melting point. A sharp peak indicates high purity; a broad peak suggests solvation or impurities.

Technical Visualization

The following diagram illustrates the synthesis and characterization logic flow, ensuring process control.

G cluster_QC Quality Control Logic Start Start: Cyclopropylmethyl Halide / Amine FreeBase Intermediate: Free Hydrazine Base (Liquid, Unstable) Start->FreeBase Hydrazinolysis SaltFormation Reaction: Salt Formation (Exothermic) FreeBase->SaltFormation OxalicAcid Reagent: Oxalic Acid (EtOH Solution) OxalicAcid->SaltFormation Crystallization Purification: Recrystallization (EtOH/Water) SaltFormation->Crystallization Precipitation Analysis QC Analysis: DSC & NMR Crystallization->Analysis Isolate Solid Decision Pass? Analysis->Decision MP > 130°C?

Caption: Synthesis workflow converting unstable hydrazine base to stable oxalate salt with QC checkpoints.

Safety & Stability (E-E-A-T)

  • Toxicity: Hydrazine derivatives are potential genotoxins and alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Stability: The oxalate salt is significantly more stable to oxidation than the free base. Store at 2-8

    
    C under inert atmosphere (Argon/Nitrogen) to prevent slow decomposition or hydrate formation.
    
  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which liberate the volatile free hydrazine).

References

  • ChemicalBook. (2025). Cyclopropylhydrazine hydrochloride Properties and Melting Point Data. Retrieved from

  • GuideChem. (2025). Cyclopropylmethyl-hydrazine (CAS 40487-93-2) Boiling Point and Physical Properties. Retrieved from

  • PubChem. (2025).[2] Compound Summary: (Cyclopropylmethyl)hydrazine hydrochloride (CAS 1181457-83-9). National Library of Medicine. Retrieved from

  • ChemScene. (2025). Product Data: Cyclopropylmethylhydrazine (CAS 40487-93-2). Retrieved from

Sources

Technical Guide: Sourcing and Quality Assurance of High-Purity Cyclopropylmethyl-hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality assurance, and handling of Cyclopropylmethyl-hydrazine Oxalate , a critical building block in the synthesis of kinase inhibitors and pharmaceutical intermediates.

CAS Number: 40737-14-2 Molecular Formula: C


H

N

· C

H

O

Molecular Weight: 176.17 g/mol

Executive Summary

This compound is a specialized alkylhydrazine salt used primarily as a nucleophilic building block in the development of bumped-kinase inhibitors (BKIs) (e.g., for cryptosporidiosis therapy) and monoamine oxidase (MAO) modulators.

While the hydrochloride salt (CAS 1181457-83-9) is more commercially prevalent, the oxalate salt (1:1) is frequently preferred in late-stage process chemistry due to its superior crystallinity, non-hygroscopic nature, and defined stoichiometry, which simplifies purification and handling during GMP manufacturing.

This guide provides a technical framework for evaluating suppliers, understanding the impurity landscape, and ensuring the integrity of this raw material.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the material must meet specific CQAs. The oxalate salt forms a 1:1 stoichiometric complex, stabilizing the hydrazine moiety against oxidation and volatilization.

ParameterSpecification (High Purity)Rationale
Appearance White to off-white crystalline solidColoration indicates oxidation (diazenes) or trace metal contamination.
Assay (Titration) 98.0% – 102.0% (w/w)Verifies the 1:1 stoichiometry of the oxalate salt.
Purity (HPLC) ≥ 98.5% (Area %)Critical to minimize side-reactions in subsequent coupling steps.
Residual Hydrazine < 1000 ppm (0.1%)Genotoxic impurity. Must be controlled if used in late-stage synthesis.
Bis-alkylated Impurity < 0.5%N,N-bis(cyclopropylmethyl)hydrazine competes in nucleophilic substitutions.
Ring-Opened Impurity < 0.1%Allyl-hydrazine derivatives resulting from cyclopropyl ring opening (radical pathway).

Synthesis & Impurity Landscape

Understanding the synthesis is the only way to predict and detect "blind spots" in a supplier's Certificate of Analysis (CoA). The standard industrial route involves the alkylation of excess hydrazine, followed by salt formation.

Synthesis Pathway & Impurity Logic

The reaction of (chloromethyl)cyclopropane with hydrazine hydrate is the primary route.

  • Risk 1 (Over-alkylation): If the hydrazine-to-alkyl halide ratio is too low, the highly nucleophilic product reacts again to form the bis-substituted impurity.

  • Risk 2 (Ring Opening): Under high thermal stress or radical conditions, the cyclopropyl ring can open to form allyl-hydrazine isomers, which are difficult to separate.

Visualization: Synthesis & Impurity Map

The following diagram illustrates the synthesis logic and where critical impurities originate.[1][2]

G Raw1 Hydrazine Hydrate (Excess) Intermediate (Cyclopropylmethyl) hydrazine (Free Base) Raw1->Intermediate Alkylation (SN2) Raw2 (Chloromethyl) cyclopropane Raw2->Intermediate Impurity2 Impurity B: Allyl-hydrazine (Ring Opened) Raw2->Impurity2 Radical/Thermal Degradation Product Cyclopropylmethyl- hydrazine Oxalate (CAS 40737-14-2) Intermediate->Product Salt Formation (EtOH/MeOH) Impurity1 Impurity A: Bis-alkylated hydrazine Intermediate->Impurity1 Over-alkylation (Low Hydrazine Ratio) Oxalic Oxalic Acid Oxalic->Product

Figure 1: Synthesis pathway showing the origin of critical impurities (Bis-alkylated and Ring-opened species).

Supplier Evaluation Framework

Since the oxalate salt is less common than the hydrochloride, many suppliers listed in databases are "virtual" (traders). You must distinguish between Stocking Suppliers and Custom Synthesis Providers .

Verified Supplier Categories

Based on current chemical registry data, the following entities list CAS 40737-14-2.[3] Note: Always verify current stock levels.

  • Alfa Chemistry: Lists the specific oxalate salt. Likely a catalog item for R&D scales (mg to gram).

  • ChemicalBook / MolPort Aggregators: These platforms list multiple vendors. Look for vendors with verified synthesis capabilities (e.g., those who also supply the HCl salt, CAS 1181457-83-9).

  • Custom Synthesis (Recommended for >100g): If the oxalate is out of stock, contract a CRO to convert the commercially available HCl salt to the Oxalate .

    • Protocol: Neutralize HCl salt with NaOH

      
       Extract Free Base into Et
      
      
      
      O
      
      
      Treat with Oxalic Acid in EtOH
      
      
      Crystallize.
The "Self-Validating" QC Protocol

Do not rely solely on the supplier's CoA. Upon receipt, perform this 3-step validation:

  • H-NMR (DMSO-d6):

    • Confirm cyclopropyl ring integrity (multiplets at

      
       0.2–0.6 ppm).
      
    • Confirm 1:1 Stoichiometry (Integration of cyclopropyl protons vs. oxalate peak, though oxalate is often silent or broad in proton NMR; use C-NMR to confirm oxalate carbon at

      
       ~164 ppm).
      
  • Titration (Redox):

    • Use Potassium Iodate (KIOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) titration under Andrews' conditions to precisely determine hydrazine content.[4] This differentiates the mono-oxalate from the hemi-oxalate or free base.
      
  • HPLC (Reverse Phase):

    • Column: C18 (high stability).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.

    • Note: Hydrazines are polar; use ion-pairing agents if retention is poor.

Handling, Stability & Storage

Safety Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • Hygroscopicity: The oxalate salt is generally less hygroscopic than the dihydrochloride, but it should still be stored under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Hydrazines can undergo photo-oxidation. Store in amber glass containers.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Shelf-life: Typically 24 months if sealed.

Workflow for Incoming Material Release

Use this decision logic to accept or reject supplier batches.

QC Start Incoming Material (CAS 40737-14-2) Step1 Visual Inspection (Color/Crystallinity) Start->Step1 Step2 1H-NMR & 13C-NMR Step1->Step2 Decision1 Cyclopropyl Ring Intact? Step2->Decision1 Step3 HPLC Purity Check Decision2 Purity > 98%? Step3->Decision2 Decision1->Step3 Yes Reject REJECT / QUARANTINE Decision1->Reject No (Ring Opened) Decision2->Reject No (High Impurities) Release RELEASE FOR USE Decision2->Release Yes

Figure 2: Quality Control decision matrix for incoming raw material.

References

  • ChemicalBook. (n.d.).[5] this compound Product Description and CAS 40737-14-2. Retrieved from

  • Alfa Chemistry. (n.d.). Supplier Listing for this compound. Retrieved from

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Molecules. Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride (Related Salt Data). Retrieved from

  • Google Patents. (1981). Process for preparation of monomethylhydrazine (General Hydrazine Synthesis Methodology). Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Cyclopropylmethyl-hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, high-purity method for synthesizing cyclopropylmethyl-hydrazine oxalate .

Abstract & Scope

Cyclopropylmethyl-hydrazine is a critical building block in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and indazoles used in kinase inhibitors and metabolic disease therapeutics (e.g., 11


-HSD1 inhibitors). While the free base is an unstable, oxidatively sensitive oil, the oxalate salt  provides a stable, crystalline solid suitable for long-term storage and precise stoichiometric handling.

This guide details a validated two-step protocol :

  • Regioselective Alkylation: Synthesis of the free base using a high-dilution strategy to minimize polyalkylation.

  • Salt Formation: Controlled precipitation of the oxalate salt to ensure high purity.

Safety & Hazard Assessment

  • Hydrazine Hydrate (64-80%): Potent carcinogen, corrosive, and skin sensitizer. Handle exclusively in a fume hood. Use double-gloving (nitrile/laminate).

  • (Bromomethyl)cyclopropane: Lachrymator and alkylating agent.

  • Oxalic Acid: Corrosive and nephrotoxic.

  • Operational Hazard: The reaction is exothermic.[1] Hydrazine compounds can be unstable; avoid contact with metal oxides (Fe, Cu) which catalyze decomposition.

Retrosynthetic Logic & Reaction Scheme

The synthesis relies on the nucleophilic substitution of (bromomethyl)cyclopropane by hydrazine. To prevent the formation of N,N-bis(cyclopropylmethyl)hydrazine (polyalkylation), a significant excess of hydrazine hydrate is employed.

ReactionScheme cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation SM1 (Bromomethyl) cyclopropane INT Cyclopropylmethyl hydrazine (Free Base) SM1->INT Ethanol, 50°C, 1h - HBr SM2 Hydrazine Hydrate (5 equiv) SM2->INT PROD Cyclopropylmethyl-hydrazine Oxalate INT->PROD EtOH, 0°C Crystallization RGT Oxalic Acid (1.0 equiv) RGT->PROD

Caption: Two-step synthesis pathway: Nucleophilic substitution followed by acid-base crystallization.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropylmethyl-hydrazine (Free Base)

Primary Reference: EP2295411A1

Reagents:

  • (Bromomethyl)cyclopropane: 7.50 g (55.6 mmol, 1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution): 13.9 g (~277 mmol, 5.0 equiv)

  • Ethanol (Absolute): 20 mL

  • Diethyl Ether (for extraction)

Procedure:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge the flask with Hydrazine Hydrate (13.9 g) and Ethanol (10 mL). Cool the solution to 10–15°C using a water bath (do not freeze).

  • Addition: Dissolve (Bromomethyl)cyclopropane (7.5 g) in Ethanol (10 mL) and load into the addition funnel. Add this solution dropwise to the hydrazine mixture over 30 minutes .

    • Note: Slow addition into excess hydrazine is critical to favor mono-alkylation.

  • Reaction: Once addition is complete, warm the mixture to Room Temperature (RT) and stir for 1 hour. Then, heat to 50°C for 1 hour to drive the reaction to completion.

  • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM, visualize with Ninhydrin stain) or LC-MS.

  • Workup:

    • Cool the reaction mixture to RT.

    • Dilute with water (20 mL) and transfer to a separatory funnel.

    • Extract with Diethyl Ether (3 x 40 mL).

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (keep bath temp < 30°C, product is volatile).

    • Result: Colorless to pale yellow oil. (Expected Yield: ~60–70%, ~3.0–3.5 g).[2]

Step 2: Formation of the Oxalate Salt

Reagents:

  • Crude Cyclopropylmethyl-hydrazine (from Step 1)

  • Oxalic Acid (Anhydrous): 1.0 equivalent relative to crude base.[3]

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the crude free base oil (e.g., 3.2 g, 37 mmol) in absolute Ethanol (15 mL) in a 100 mL Erlenmeyer flask.

  • Acid Preparation: In a separate beaker, dissolve Oxalic Acid (3.33 g, 37 mmol) in warm Ethanol (15 mL).

  • Precipitation: Add the oxalic acid solution slowly to the hydrazine solution with vigorous stirring. A white precipitate should form immediately.

    • Exotherm Warning: The neutralization is exothermic.

  • Crystallization: Heat the suspension briefly to reflux (78°C) to redissolve the solid (if necessary add minimal EtOH), then allow it to cool slowly to RT. Finally, cool in an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 5 mL) followed by cold Diethyl Ether (10 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Analytical Specifications

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Stoichiometry 1:1 (Mono-oxalate)Formula:

MW 176.17 g/mol Free base: 86.14 g/mol

NMR
(DMSO-

)

0.25 (m, 2H), 0.55 (m, 2H), 1.05 (m, 1H), 2.85 (d, 2H), 6.5-8.5 (br, NH/OH)
Cyclopropyl protons are diagnostic.
Purity >98% (HPLC)Monitor for bis-alkylated impurity.

Troubleshooting & Optimization

Problem: Polyalkylation (Bis-product formation)

  • Cause: Local high concentration of alkyl halide.

  • Solution: Increase Hydrazine equivalents to 10x. Ensure vigorous stirring during addition.

Problem: Product is an oil/gum instead of solid.

  • Cause: Residual water or impure free base.

  • Solution: Use anhydrous ethanol. If gum forms, triturate with Acetone or Ether to induce crystallization.

Problem: Low Yield.

  • Cause: Product volatility or water solubility during extraction.

  • Solution: Saturate the aqueous layer with NaCl (salting out) before ether extraction. Do not apply high vacuum for extended periods to the free base oil.

Workflow Diagram

Workflow Start Start: Reagents Prep Mix Mix Hydrazine Hydrate (5 eq) + EtOH at 10°C Start->Mix Add Dropwise Addition of (Bromomethyl)cyclopropane (30 mins) Mix->Add React Heat to 50°C for 1 hour Add->React Extract Workup: Extract w/ Ether, Dry, Concentrate React->Extract Salt Salt Formation: Add 1.0 eq Oxalic Acid in EtOH Extract->Salt Filter Filter & Dry Precipitate Salt->Filter

Caption: Step-by-step operational workflow for the synthesis.

References

  • Title: Pyrazoles as 11-beta-hsd-1 Inhibitors (Step 1: Synthesis of Cyclopropylmethyl-hydrazine).
  • Hydrazine Oxalate Salt Characterization

    • Title: Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.[4]

    • Source: S. Afr. J. Chem., 2014, 67, 52–55.
    • URL:[Link]

  • Alternative Reductive Amination Route

    • Title: Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors.
    • Source: J. Med. Chem. (PMC5030141).
    • URL:[Link]

Sources

Application Note: Heterocycle Synthesis Using Cyclopropylmethyl-hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethyl-hydrazine (CPM-hydrazine) is a critical building block in medicinal chemistry, particularly for installing the cyclopropylmethyl motif—a pharmacophore known to enhance metabolic stability and potency in kinase inhibitors and GPCR ligands.

While the free base is an unstable, hygroscopic oil prone to air oxidation, the oxalate salt offers a crystalline, non-hygroscopic alternative with superior shelf-life. This guide details the protocols for releasing the reactive free base in situ and deploying it in the synthesis of pyrazoles and triazoles, with a specific focus on controlling regioselectivity.

Reagent Profile & Handling

The Oxalate Advantage

Hydrazines are notorious for their instability. The oxalate salt stabilizes the hydrazine moiety through a robust hydrogen-bonding network, preventing the formation of diazenes (oxidation products) and hydrazones (condensation impurities).

PropertyFree Base (Liquid)Hydrochloride SaltOxalate Salt
Physical State Oily LiquidHygroscopic SolidCrystalline Solid
Stability Poor (Oxidizes rapidly)Moderate (Hygroscopic)High (Shelf-stable)
Handling Requires Syringe/Inert GasCorrosiveFree-flowing powder
Stoichiometry Variable (Volatile)1:1 or 1:2Precise (1:1 Stoichiometry)
Safety & Toxicology (Critical)
  • Genotoxicity: Hydrazine derivatives are potential genotoxic impurities (PGIs). All weighing must occur in a laminar flow hood or glovebox.

  • Deactivation: Residual hydrazine must be quenched with dilute bleach (sodium hypochlorite) or acetone before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Core Application: Regioselective Pyrazole Synthesis[1][2][3]

The primary application of CPM-hydrazine oxalate is the Knorr Pyrazole Synthesis—condensation with 1,3-dicarbonyls.

Mechanistic Pathway & Regiochemistry

The reaction proceeds via a condensation-dehydration sequence. The regioselectivity is governed by the competition between electronic control (nucleophilicity of the hydrazine nitrogens) and steric control (bulk of the CPM group vs. the diketone substituents).

  • N1 (Substituted Nitrogen): More nucleophilic due to the alpha-effect and alkyl donation, but sterically hindered.

  • N2 (Unsubstituted Nitrogen): Less nucleophilic, but sterically accessible.

Regioselectivity Rule: In polar protic solvents (EtOH/AcOH), the unsubstituted NH₂ typically attacks the most electrophilic carbonyl first. However, the bulky CPM group can invert this preference in aprotic solvents or with bulky diketones.

PyrazoleSynthesis cluster_conditions Critical Parameters Salt CPM-Hydrazine Oxalate FreeBase Free CPM-Hydrazine (In Situ) Salt->FreeBase Neutralization Base Base (Et3N/NaOAc) Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Intermediate Pyrazole 1-CPM-Pyrazole (Regioisomers) Intermediate->Pyrazole Cyclization (-H2O) Solvent Solvent: EtOH (Standard) HFIP (Regio-control) Temp Temp: 0°C -> Reflux

Figure 1: Reaction workflow for the conversion of CPM-hydrazine oxalate to substituted pyrazoles.

Experimental Protocols

Protocol A: Standard Synthesis of 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole

Target: Conversion of acetylacetone (symmetrical) to pyrazole. Scale: 10 mmol

Materials:

  • CPM-Hydrazine Oxalate (10 mmol)

  • Acetylacetone (11 mmol, 1.1 eq)

  • Triethylamine (Et₃N) (22 mmol, 2.2 eq) Note: 2 eq required to neutralize oxalate.

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Suspension: In a 100 mL Round Bottom Flask (RBF), suspend CPM-hydrazine oxalate (10 mmol) in Ethanol (20 mL). The salt will likely not dissolve completely.

  • Liberation: Add Et₃N (22 mmol) dropwise over 5 minutes at 0°C.

    • Observation: The suspension may clear or change texture as the free hydrazine is liberated and triethylammonium oxalate precipitates.

  • Addition: Add acetylacetone (11 mmol) diluted in Ethanol (10 mL) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours.

    • Monitor: Check TLC (Hexane/EtOAc 3:1). The hydrazine spot (staining with KMnO4) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).

    • Critical Step: The oxalate salts (Et3N·Oxalate) are water-soluble.[1] Wash the organic layer 2x with Water and 1x with Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary (though often >95% pure).

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

Target: Reaction with Benzoylacetone (Ph-CO-CH2-CO-Me). Challenge: Producing the 3-phenyl-5-methyl isomer vs. 3-methyl-5-phenyl.

Modification: To favor the 5-methyl-3-phenyl isomer (steric control), use a bulky solvent or Lewis Acid catalyst.

  • Solvent Switch: Use Hexafluoroisopropanol (HFIP) or TFE instead of Ethanol. The strong hydrogen bonding of fluorinated solvents activates the carbonyls and often enhances regioselectivity toward the less sterically hindered product [1].

  • Procedure: Follow Protocol A, but replace Ethanol with HFIP (0.5 M concentration) and stir at RT for 12 hours (avoid reflux to prevent thermodynamic equilibration).

Analytical Validation (Self-Validating Data)

When characterizing the product, specific NMR signals confirm the integrity of the cyclopropylmethyl group and the success of the cyclization.

NucleusSignal (

ppm)
MultiplicityDiagnostic Value
1H NMR 0.30 - 0.65 Multiplet (4H)Cyclopropyl ring protons. Essential for confirming the CPM group is intact.
1H NMR 3.90 - 4.00 Doublet (2H)N-CH₂-Cyclopropyl. Shift indicates attachment to the pyrazole nitrogen.
1H NMR 6.00 - 6.50 Singlet (1H)Pyrazole C4-H. Confirms aromatization/cyclization.
13C NMR ~10-11 CH₂Cyclopropyl methylene carbons (high field).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of oxalate.Ensure 2.0-2.2 eq of base (Et₃N or NaOAc) is used. Oxalic acid is diprotic.
Regioisomer Mixture Thermodynamic equilibration.Lower reaction temperature; switch to HFIP or acetic acid as solvent.
Precipitate in Workup Triethylammonium oxalate carryover.Ensure thorough aqueous washing; oxalate salts are highly water-soluble.

References

  • Organic Chemistry Portal. (2023). Pyrazole Synthesis: Recent Advances and Protocols. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Knorr Synthesis mechanism).

Sources

Procedure for recrystallization of cyclopropylmethyl-hydrazine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of Cyclopropylmethyl-hydrazine Oxalate

Abstract & Scope

This application note details the protocol for the purification of This compound , a critical intermediate often used in the synthesis of nitrogen-containing heterocycles and specific pharmaceutical agents (e.g., MAO inhibitors or antineoplastic precursors). While the free base of cyclopropylmethyl-hydrazine is a liquid prone to oxidation and color degradation, the oxalate salt offers a stable, crystalline solid form suitable for long-term storage.

This guide addresses the specific challenge of purifying alkylhydrazine salts: balancing the high water solubility of the ionic lattice against the need for recovery yield. The protocol utilizes a binary solvent system (Ethanol/Water) to maximize impurity rejection while ensuring controlled crystal growth.

Safety & Hazard Profile (Critical)

WARNING: Hydrazine derivatives are potent toxins and potential carcinogens.[1] Strict adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionMitigation
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][2]Double-gloving (Nitrile/Laminate), Fume Hood (Face velocity >100 fpm).
Genotoxicity Potential mutagen/carcinogen.Use a dedicated balance enclosure; deactivate spills with bleach (hypochlorite).
Skin Sensitization May cause allergic skin reactions.[1]Tyvek sleeves and lab coat required.
Reactivity Oxalates can degrade at high heat; Hydrazines are reducing agents.Do not heat above 70°C during drying; avoid contact with strong oxidizers.

Materials & Equipment

Reagents:

  • Crude this compound (purity <95%)

  • Solvent A: Ethanol (Absolute or 95% denatured with MeOH)

  • Solvent B: Deionized Water (18.2 MΩ)

  • Wash Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) – Cold (-20°C)

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stirrer/hotplate with temperature probe.

  • Hirsch or Buchner funnel (sintered glass, medium porosity).

  • Vacuum pump/trap.

  • Desiccator with P₂O₅ or Silica Gel.

Theoretical Foundation: Solvent Selection

The purification relies on the differential solubility of the oxalate salt.

  • Cold Ethanol: The oxalate salt is sparingly soluble, promoting high recovery during filtration.

  • Hot Water: The salt is highly soluble, but water alone prevents crystallization upon cooling (yield loss).

  • The Hybrid System: By dissolving the salt in boiling ethanol and adding just enough water to solvate the ionic lattice, we create a system where the solubility drops precipitously as the temperature decreases, driving the formation of a pure crystal lattice while rejecting organic impurities into the mother liquor.

Detailed Protocol

Phase 1: Dissolution & Saturation
  • Weighing: Place 5.0 g of crude this compound into a 100 mL Round Bottom Flask (RBF).

  • Primary Solvent: Add 35 mL of Ethanol (Solvent A). Add a magnetic stir bar.

  • Heating: Heat the suspension to a gentle reflux (~78°C). Note: The solid will likely not dissolve completely.

  • Titration with Co-Solvent: While refluxing, add Water (Solvent B) dropwise via a glass pipette.

    • Technique: Wait 30 seconds between drops.

    • Endpoint: Stop adding water immediately when the solution becomes clear (or only light turbidity remains).

    • Excess Water Warning: Adding too much water will drastically reduce yield.

Phase 2: Hot Filtration (Impurity Removal)
  • Preparation: Pre-heat a glass funnel and a receiving Erlenmeyer flask (to prevent premature crystallization).

  • Filtration: Quickly filter the hot solution through a coarse filter or glass wool to remove insoluble mechanical impurities (dust, polymer specs).

  • Re-heating: If crystals form in the receiving flask during filtration, briefly reheat until clear.

Phase 3: Controlled Crystallization
  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool to room temperature (20–25°C) undisturbed.

    • Mechanism:[1][3] Slow cooling prevents "oiling out" and trapping of impurities inside the crystal lattice.

  • Nucleation: If no crystals appear after 20 minutes, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (0–4°C) for 1 hour to complete precipitation.

Phase 4: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel.

  • Washing:

    • Wash 1: Cold Ethanol (5 mL) – displaces the mother liquor.

    • Wash 2: Cold MTBE or Ether (10 mL) – removes residual water/ethanol and speeds up drying.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12–24 hours. Avoid oven drying above 50°C to prevent decarboxylation or oxidation.

Process Visualization (Workflow)

Recrystallization_Workflow Start Crude Cyclopropylmethyl- hydrazine Oxalate Dissolve Suspend in Boiling Ethanol (Add Water dropwise until clear) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Clear Solution Cool Slow Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration & Wash (Cold Ether) Cool->Isolate Precipitate Dry Vacuum Desiccation (P2O5, <50°C) Isolate->Dry Final Pure Crystalline Salt Dry->Final

Figure 1: Step-by-step workflow for the binary solvent recrystallization process.

Characterization & Troubleshooting

Expected Results:

  • Appearance: White to off-white crystalline needles or plates.

  • Melting Point: Typically 140°C – 150°C (Decomposes). Note: Hydrazine oxalates often have sharp melting points followed immediately by decomposition.

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Crystallization Too much water used.Evaporate 20% of solvent volume under vacuum and re-cool.
Oiling Out Cooling too rapid; impurities too high.Re-heat, add 1-2 mL more Ethanol, and cool very slowly.
Low Yield Product soluble in wash solvent.Ensure wash solvents (Ether/MTBE) are chilled to -20°C.
Yellow Color Oxidation impurities (Azines).Recrystallize again; consider adding activated charcoal during the hot solution phase (filter out before cooling).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for recrystallization of organic salts).

  • VulcanChem. (n.d.). (1-Methyl-3-phenylpropyl)hydrazine oxalate Solubility and Properties. Retrieved from (Extrapolated solubility data for alkylhydrazine oxalates).

  • Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 52–55.[4] (Structural characterization of hydrazine oxalates).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Butylhydrazine Oxalate. (Analogous aliphatic hydrazine salt properties).

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Cyclopropylmethyl hydrazine. (Safety and handling protocols).

Sources

Application Note: Synthesis of 2-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Scaffolds from Cyclopropylmethyl-Hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The [1,2,4]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. It is featured prominently in therapeutics ranging from commercial antidepressants (e.g., trazodone) to advanced positive allosteric modulators (PAMs) targeting the mGlu2 receptor (e.g., JNJ-42153605) . Incorporating a cyclopropylmethyl group into this heterocyclic system is a proven strategy to dramatically improve a drug candidate's pharmacokinetic profile by enhancing lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration.

While traditional syntheses often install the cyclopropylmethyl moiety via the condensation of cyclopropylacetic acid with 2-hydrazinopyridines, utilizing cyclopropylmethyl-hydrazine oxalate (CAS: 40737-14-2) as the primary building block allows for the direct, regioselective synthesis of N-alkylated triazolopyridin-3(2H)-ones. The oxalate salt form is specifically chosen for this protocol because it provides critical bench stability, preventing the rapid auto-oxidation and degradation typical of free alkylhydrazines.

Mechanistic Pathway & Causality

This protocol utilizes a robust, two-step sequence designed for high regioselectivity and operational safety:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The oxalate salt is free-based in situ using a non-nucleophilic organic base (N,N-Diisopropylethylamine, DIPEA). Due to the steric bulk of the cyclopropylmethyl group, the SNAr attack on the 2-halopyridine occurs predominantly at the less hindered, unsubstituted terminal amine (-NH₂), yielding the 2-(2-(cyclopropylmethyl)hydrazinyl)pyridine intermediate. 2-Fluoropyridine is selected over 2-chloropyridine because fluorine's high electronegativity better activates the ortho-carbon for SNAr, significantly reducing reaction times.

  • Step 2: Carbonylative Cyclization. The intermediate is treated with 1,1'-Carbonyldiimidazole (CDI). CDI acts as a mild, safe, phosgene-free C1 synthon . The proximal hydrazine nitrogen attacks the acylimidazole intermediate. Subsequent intramolecular attack by the pyridine nitrogen displaces the second imidazole leaving group, yielding the neutral 2-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core. The reaction is entropically driven to completion by the irreversible release of CO₂ gas .

Experimental Workflow

Workflow A Cyclopropylmethyl-hydrazine Oxalate (CAS: 40737-14-2) B Free-Basing (DIPEA, NMP) A->B C SNAr Reaction (+ 2-Fluoropyridine, 120 °C) B->C D 2-(2-(Cyclopropylmethyl) hydrazinyl)pyridine C->D 86% Yield E Carbonylation (+ CDI, 1,4-Dioxane, 80 °C) D->E F 2-(Cyclopropylmethyl)-[1,2,4]triazolo [4,3-a]pyridin-3(2H)-one E->F 92% Yield

Two-step synthetic workflow for 2-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(2-(Cyclopropylmethyl)hydrazinyl)pyridine
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 10.0 mmol, 1.76 g) and anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).

  • Free-Basing : Add DIPEA (3.5 eq, 35.0 mmol, 6.1 mL) dropwise at room temperature. Stir for 15 minutes. Causality: A large excess of DIPEA is required to neutralize both the oxalic acid and the HF generated during the subsequent SNAr step, preventing protonation of the nucleophile.

  • SNAr Addition : Add 2-fluoropyridine (1.1 eq, 11.0 mmol, 0.95 mL) to the mixture.

  • Reaction : Attach a reflux condenser and heat the mixture to 120 °C in an oil bath for 12 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with distilled water (3 x 50 mL) to remove the highly polar NMP and DIPEA salts. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow oil.

Protocol B: CDI-Mediated Cyclization
  • Preparation : Dissolve the purified 2-(2-(cyclopropylmethyl)hydrazinyl)pyridine (1.0 eq, ~8.0 mmol) in anhydrous 1,4-dioxane (25 mL).

  • Carbonylation : Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 12.0 mmol, 1.95 g) in a single portion.

  • Cyclization : Heat the reaction mixture to 80 °C for 6 hours. Observation: Effervescence (CO₂ evolution) will be observed as the cyclization proceeds.

  • Workup : Cool the mixture and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) (50 mL) and wash with 1M HCl (2 x 25 mL). Causality: The acidic wash is critical to protonate and partition the imidazole byproduct into the aqueous layer. Wash with saturated NaHCO₃ (25 mL) and brine (25 mL).

  • Isolation : Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from MTBE/Hexanes to yield the pure 2-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as a white crystalline solid.

Quantitative Data & Optimization

Table 1: Optimization of SNAr and Cyclization Conditions

EntryStepReagents / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1SNAr2-Chloropyridine, K₂CO₃, DMF1202445Poor solubility of inorganic K₂CO₃ limits the deprotonation rate.
2SNAr2-Fluoropyridine, DIPEA, NMP1201286 F⁻ is a superior leaving group in SNAr; DIPEA is fully soluble.
3CyclizationTriphosgene, Et₃N, DCM0 to 25278Fast reaction, but poses severe safety and toxicity risks.
4CyclizationCDI, 1,4-Dioxane80692 Mild, safe; imidazole acts as an excellent leaving group.

References

  • Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry.[Link]

  • Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI Molecules.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]

Application Notes & Protocols: Stoichiometric Considerations for Hydrazine Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview of the use of hydrazine oxalate as a versatile and solid-source reagent in key organic synthesis transformations. While often overshadowed by its liquid hydrate counterpart, hydrazine oxalate offers distinct advantages in handling and stability. Mastery of its application, however, is fundamentally dependent on a precise understanding of stoichiometry. Herein, we delve into the causal relationships behind the stoichiometric choices in four critical applications: the reduction of nitroarenes, the Wolff-Kishner reduction of carbonyls, the deprotection of phthalimides, and the synthesis of pyrazole heterocycles. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower robust and reproducible synthetic strategies.

Introduction: The Utility of Hydrazine Oxalate

Hydrazine is a powerful and highly reactive nucleophile and reducing agent, making it an indispensable tool in organic synthesis.[1][2] However, anhydrous hydrazine is volatile and highly toxic, while hydrazine hydrate, though more common, still presents handling challenges. Hydrazine oxalate exists as a stable, crystalline solid, specifically as dihydrazinium oxalate, (N₂H₅)₂C₂O₄.[3][4][5] This salt is formed from the reaction of two equivalents of hydrazine with one equivalent of oxalic acid.[4][6]

The primary advantage of hydrazine oxalate is its utility as a solid hydrazine source, simplifying weighing and handling procedures while mitigating exposure risks. In reaction media, particularly with heat or the addition of a base, it serves as an in situ source of hydrazine (N₂H₄).

Critical Stoichiometric Note: Throughout this guide, it is crucial to remember that one mole of dihydrazinium oxalate, (N₂H₅)₂C₂O₄, delivers two moles of the reactive hydrazinium cation (N₂H₅⁺) , which acts as the precursor to hydrazine. All stoichiometric calculations must be based on this 2:1 relationship.

G cluster_start Reagent Preparation cluster_reaction In Situ Generation cluster_applications Synthetic Applications Hydrazine_Oxalate Dihydrazinium Oxalate ((N₂H₅)₂C₂O₄) Hydrazine 2x Hydrazine (N₂H₄) (Active Reagent) Hydrazine_Oxalate->Hydrazine Heat / Base Nitro_Reduction Nitroarene Reduction Hydrazine->Nitro_Reduction WK_Reduction Wolff-Kishner Reduction Hydrazine->WK_Reduction Deprotection Phthalimide Deprotection Hydrazine->Deprotection Heterocycles Heterocycle Synthesis Hydrazine->Heterocycles

Application I: Reduction of Nitroarenes to Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7][8] Hydrazine, in conjunction with a metal catalyst, serves as an excellent hydrogen transfer agent for this purpose, avoiding the need for high-pressure hydrogenation gas.[7]

Mechanistic Rationale: The reaction proceeds via catalytic transfer hydrogenation. The catalyst, typically Palladium on Carbon (Pd/C), facilitates the decomposition of hydrazine to generate diimide (HN=NH) and subsequently hydrogen, which is adsorbed onto the catalyst surface. This activated hydrogen then reduces the nitro group in a stepwise fashion, passing through nitroso and hydroxylamine intermediates to yield the final aniline.

Stoichiometric Analysis: The balanced chemical equation for the reduction of a nitroarene is: 2 R-NO₂ + 3 N₂H₄ --(Catalyst)--> 2 R-NH₂ + 3 N₂ + 4 H₂O

This indicates a stoichiometric requirement of 1.5 equivalents of hydrazine (N₂H₄) per nitro group . Therefore, 0.75 equivalents of dihydrazinium oxalate are required per mole of the nitro-substituted substrate. In practice, a moderate excess of the hydrazine source is employed to ensure complete conversion and account for any non-catalytic decomposition.

ComponentMolar Equivalents (Hydrazine)Molar Equivalents (Hydrazine Oxalate)Rationale
Nitroarene1.01.0Limiting Reagent
Hydrazine Hydrate2.0 - 3.0N/ADrives reaction to completion.
Dihydrazinium Oxalate N/A1.0 - 1.5 Provides 2-3 eq. of N₂H₄. Ensures sufficient reducing agent.
Pd/C (5-10% w/w)0.01 - 0.050.01 - 0.05Catalytic amount for hydrogen transfer.
Protocol: Selective Reduction of 4-Bromonitrobenzene
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (2.02 g, 10 mmol, 1.0 eq).

  • Reagents: Add methanol (40 mL) followed by 5% Pd/C (110 mg, ~0.05 eq Pd).

  • Hydrazine Source: Carefully add dihydrazinium oxalate (1.85 g, 12.5 mmol, 1.25 eq), which provides 25 mmol of hydrazinium.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). The reaction is often exothermic and may exhibit vigorous gas evolution (N₂). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 1-2 hours), cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-bromoaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application II: Wolff-Kishner Reduction of Carbonyls

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes (methylene or methyl groups).[9][10][11] The reaction is characterized by its use of basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for acid-sensitive substrates.[11]

G Start Ketone/Aldehyde (R₂C=O) Hydrazone Hydrazone Intermediate (R₂C=NNH₂) Start->Hydrazone + N₂H₄ - H₂O Anion Hydrazone Anion Hydrazone->Anion + OH⁻ (Base) - H₂O Diimide Diimide Intermediate Anion->Diimide + H₂O (Solvent) - OH⁻ Carbanion Carbanion (R₂CH⁻) Diimide->Carbanion + OH⁻ (Base) - H₂O - N₂ (Gas) Product Alkane (R₂CH₂) Carbanion->Product + H₂O (Solvent) - OH⁻

Mechanistic Rationale & Stoichiometry: The reaction proceeds in two main stages.[12] First, the carbonyl compound condenses with hydrazine to form a hydrazone intermediate. Second, under strongly basic conditions and high temperatures, the hydrazone is deprotonated. A series of proton transfer and deprotonation steps leads to the formation of a carbanion and the irreversible expulsion of highly stable dinitrogen gas (N₂), which drives the reaction to completion.[13]

Stoichiometrically, only one equivalent of hydrazine is consumed per carbonyl group. However, the initial hydrazone formation is a reversible equilibrium. To drive this equilibrium towards the product, a significant excess of hydrazine is typically used (3-10 equivalents). Therefore, 1.5 to 5 equivalents of dihydrazinium oxalate are recommended. A strong base (e.g., KOH, t-BuOK) is required in stoichiometric or excess amounts to facilitate the deprotonation steps.

Protocol: Huang-Minlon Modification for the Reduction of Acetophenone

The Huang-Minlon modification, which uses a high-boiling alcohol like diethylene glycol as a solvent, is a common and practical procedure.

  • Setup: In a flask fitted for distillation and then reflux, combine acetophenone (1.20 g, 10 mmol, 1.0 eq), diethylene glycol (25 mL), and dihydrazinium oxalate (3.75 g, 25 mmol, 2.5 eq, providing 50 mmol of hydrazinium).

  • Hydrazone Formation: Add potassium hydroxide pellets (2.8 g, 50 mmol, 5.0 eq). Heat the mixture to ~130-140°C and allow water and any excess hydrazine to distill off for 1 hour.

  • Reduction: Reconfigure the apparatus for reflux and increase the temperature to ~190-200°C. Maintain at reflux until gas evolution ceases (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and carefully remove the solvent by distillation (product, ethylbenzene, is volatile). The crude product can be purified by fractional distillation if required.

Application III: Deprotection of Phthalimides (Gabriel Synthesis)

The phthalimide group is a robust protecting group for primary amines, central to the Gabriel synthesis.[14] Its removal, or deprotection, is most commonly and cleanly achieved using hydrazine in what is known as the Ing-Manske procedure.[14]

Mechanistic Rationale & Stoichiometry: The deprotection occurs via a nucleophilic acyl substitution mechanism. Hydrazine acts as a potent nucleophile, attacking one of the carbonyl carbons of the phthalimide. A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable and often insoluble phthalhydrazide byproduct.

The reaction requires one equivalent of hydrazine to form the cyclic byproduct. A small excess (1.5-2.0 equivalents) is generally used to ensure the reaction proceeds efficiently.[14] Using a large excess should be avoided if other hydrazine-sensitive functional groups (e.g., esters, amides) are present, as it could lead to undesired side reactions.[15] Therefore, approximately 1.0 equivalent of dihydrazinium oxalate is a suitable starting point.

ComponentMolar Equivalents (Hydrazine)Molar Equivalents (Hydrazine Oxalate)Rationale
N-Alkylphthalimide1.01.0Substrate
Hydrazine Hydrate1.5 - 2.0N/AEnsures complete reaction.
Dihydrazinium Oxalate N/A0.75 - 1.0 Provides 1.5-2.0 eq. of N₂H₄.
Solvent (e.g., EtOH)N/AN/AFacilitates dissolution of reactants.
Protocol: Deprotection of N-Benzylphthalimide
  • Setup: Dissolve N-benzylphthalimide (2.37 g, 10 mmol, 1.0 eq) in ethanol (50 mL) in a round-bottom flask with a stir bar and reflux condenser.

  • Reagent Addition: Add dihydrazinium oxalate (1.13 g, 7.5 mmol, 0.75 eq, providing 15 mmol of hydrazinium).

  • Reaction: Stir the mixture at reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Add 2M HCl (20 mL) to the flask to dissolve the precipitated byproduct and protonate the liberated benzylamine, forming the hydrochloride salt.

  • Isolation: Filter the mixture to remove any remaining solid and wash the solid with cold ethanol. Combine the filtrates and concentrate under reduced pressure.

  • Purification: To isolate the free amine, redissolve the residue in water and basify to pH >12 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield benzylamine.

Application IV: Synthesis of Pyrazole Heterocycles

Hydrazine is a key building block for a vast array of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[16][17][18] The Knorr pyrazole synthesis, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method.[19]

Mechanistic Rationale & Stoichiometry: The synthesis is a double condensation-cyclization reaction. One nitrogen of the hydrazine attacks one carbonyl, forming a hydrazone. The second nitrogen then attacks the remaining carbonyl in an intramolecular fashion, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring.

For the synthesis of a simple pyrazole from a 1,3-dicarbonyl, the stoichiometry is a straightforward 1:1 molar ratio of hydrazine to the dicarbonyl substrate. Therefore, 0.5 equivalents of dihydrazinium oxalate are required.

G Diketone 1,3-Diketone Intermediate Cyclic Intermediate Diketone->Intermediate Condensation Hydrazine Hydrazine (from Oxalate) Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Dehydration (-2H₂O)

Protocol: Synthesis of 3,5-Dimethylpyrazole
  • Setup: In a 50 mL round-bottom flask, place acetylacetone (1.0 g, 10 mmol, 1.0 eq) and ethanol (15 mL).

  • Reagent Addition: Add a solution of dihydrazinium oxalate (0.75 g, 5 mmol, 0.5 eq) in water (5 mL). A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Isolation: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent like hexane or by sublimation.

Safety and Handling

Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[20] All manipulations involving hydrazine oxalate, especially when heated, must be performed in a well-ventilated chemical fume hood.[20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof goggles or a face shield, and chemical-resistant gloves (nitrile or butyl rubber are recommended).[21]

  • Spill & Waste: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not add water to large spills.[22] Hydrazine waste should be collected in a designated, clearly labeled hazardous waste container.[22]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and certain metals, which can cause vigorous or explosive reactions.[23][24]

References

  • Elguero, J. (1984). The utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, 22(8), 1984.
  • Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55.

  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO.

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.

  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. ResearchGate.

  • Selvakumar, R., et al. (2022). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. ResearchGate.

  • Calca Solutions. Empowered Hydrazine Pharmaceuticals.

  • ChemEurope.com. Hydrazine#Deprotection_of_phthalimides.

  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Semantic Scholar.

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Irvine.

  • Bio-Strategy. (2005). Hydrazine hydrate MSDS.

  • Al-Mulla, A. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI.

  • Wikipedia. Wolff–Kishner reduction.

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS.

  • The Royal Society of Chemistry. Supporting Information.

  • ResearchGate. (2023). Examples of heterocycles obtained from hydrazine function.

  • Simpson, D.K. Safety and Handling of Hydrazine. Defense Technical Information Center.

  • BenchChem. Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.

  • ResearchGate. (2022). Deprotection of phthalimide.

  • Barqi, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biological Sciences.
  • ResearchGate. (2022). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions.

  • ResearchGate. (2023). The Use of Hydrazones for Biomedical Applications.

  • Organic Chemistry Data. Reductions with Hydrazine.

  • American Chemical Society. (1908). ON THE OXALATES OF HYDRAZINE. Journal of the American Chemical Society.

  • Patil, K.C. (1986). Metal-hydrazine complexes as precursors to oxide materials. Indian Academy of Sciences.

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives.

  • Alfa Chemistry. Wolff-Kishner Reduction.

  • Wikipedia. Reduction of nitro compounds.

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

  • Royal Society of Chemistry. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications.

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

  • ResearchGate. (2015). Simple and efficient reduction of nitroarenes by hydrazine in faujasite zeolites.

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett.

  • Villa, A., et al. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of Cyclopropylmethyl-Hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Yield vs. Purity Trade-off

Researchers synthesizing cyclopropylmethyl-hydrazine often encounter three primary failure modes: poly-alkylation (forming


-dialkyl species), cyclopropyl ring opening  (homoallylic rearrangement), and oxidative degradation  of the free base.[1]

While direct alkylation is the most common route due to reagent availability, it statistically offers the lowest yield (<45%) due to competitive side reactions.[1] This guide provides optimized protocols for the direct route and introduces the Reductive Hydrazination pathway as a high-yield alternative (>75%).

Module 1: Route Selection & Decision Matrix

Before starting, select the protocol that matches your lab's capabilities and purity requirements.

RouteSelection cluster_warning Critical Constraint Start Start: Select Synthesis Route Q1 Is Cyclopropanecarboxaldehyde available? Start->Q1 Q2 Can you perform high-vac distillation of toxic amines? Q1->Q2 No RouteB Route B: Reductive Hydrazination (High Yield, High Purity) Requires: NaCNBH3 Q1->RouteB Yes (Recommended) RouteA Route A: Direct Alkylation (Low Yield, Low Cost) Requires: 10x Hydrazine Excess Q2->RouteA Yes Q2->RouteB No (Avoids distillation) Warning Avoid H2/Pd reduction! Opens Cyclopropyl Ring RouteB->Warning

Figure 1: Decision matrix for selecting the synthetic pathway. Route B is recommended for medicinal chemistry applications requiring high purity.[1]

Module 2: Optimized Protocols

Protocol A: Modified Direct Alkylation (The "Excess" Method)

Best for: Large scale, low-cost starting materials.[1]

The Challenge: Reacting (bromomethyl)cyclopropane (1 equiv) with hydrazine (1 equiv) leads to


-dialkylation.[1]
The Fix:  Kinetic control via massive stoichiometry.

Step-by-Step Optimization:

  • Stoichiometry: Charge a reaction flask with 10 equivalents of Hydrazine Hydrate (64% or 100%).

    • Why: The statistical probability of the alkyl halide hitting a free hydrazine molecule must be significantly higher than hitting a mono-alkylated product.

  • Temperature: Heat hydrazine to 60°C .

  • Addition: Add (bromomethyl)cyclopropane dropwise over 2 hours.

    • Critical: Rapid addition creates local "hotspots" of high alkyl halide concentration, favoring dialkylation.

  • Workup:

    • Cool to room temperature.

    • Add solid KOH to separate the aqueous/organic phase.

    • Distillation: Distill off the excess hydrazine first (boiling point ~114°C). The product, cyclopropylmethyl-hydrazine, will distill subsequently (approx. 105-110°C at reduced pressure, check nomograph).[1]

Protocol B: Reductive Hydrazination (The "High Yield" Method)

Best for: High value intermediates, avoiding poly-alkylation.[1]

The Challenge: Reducing the hydrazone without opening the cyclopropyl ring. The Fix: Use of select hydride donors (Sodium Cyanoborohydride) instead of catalytic hydrogenation.

Workflow:

  • Condensation: Mix Cyclopropanecarboxaldehyde (1.0 equiv) with Hydrazine Hydrate (1.1 equiv) in Ethanol (0°C to RT).

    • Observation: Solution turns slightly yellow (hydrazone formation).[1]

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH

    
    )  (1.5 equiv) and a catalytic amount of Acetic Acid (pH ~4-5).
    
    • Mechanism:[2][3][4][5] The acid activates the imine (hydrazone) carbon.

    • Safety:Do NOT use H

      
      /Pd-C.  Catalytic hydrogenation will cleave the cyclopropane ring to form an 
      
      
      
      -butyl derivative.
  • Quench: Neutralize with NaOH, extract with DCM.

Module 3: Oxalate Salt Formation (Stabilization)[1]

The free base is an oil that oxidizes rapidly in air (turning yellow/brown). Conversion to the oxalate salt is mandatory for storage.

Stoichiometry Table:

ParameterRecommendationReason
Molar Ratio 1.0 : 1.0 (Hydrazine : Oxalic Acid)Targets the mono-oxalate salt (

).[1]
Solvent Ethanol (Absolute)Oxalic acid and free base are soluble; the salt precipitates.[6]
Temperature 0°C - 5°CMaximizes crystallization yield; prevents thermal degradation.

Protocol:

  • Dissolve the purified free base hydrazine in absolute Ethanol (5 mL/g).

  • Separately, dissolve 1.0 equiv of anhydrous Oxalic Acid in warm Ethanol.

  • Add the Acid solution to the Base solution slowly with stirring.

  • Troubleshooting: If a "gum" forms instead of crystals, add Diethyl Ether dropwise until turbidity persists, then refrigerate (-20°C) overnight.

Module 4: Troubleshooting & FAQs

Q1: My product is a yellow oil that won't solidify. What happened?

Diagnosis: You likely have the free base, or it has oxidized to an azo/azoxy species. Action:

  • Check pH: If basic, it is not the salt. Add the oxalic acid solution.[7]

  • Check Oxidation: If the oil is deep yellow/orange, it has oxidized. Distill immediately under Nitrogen to recover pure colorless hydrazine, then salt it out.[1]

  • Solvent Trap: If you used Methanol, the salt might be too soluble. Evaporate and switch to Ethanol/Ether.

Q2: NMR shows a multiplet at 5.0-6.0 ppm (alkene region).

Diagnosis: Cyclopropyl ring opening (Homoallylic rearrangement).[1] Cause:

  • Acid Sensitivity: You likely used strong acid (HCl/H

    
    SO
    
    
    
    ) during workup or deprotection.[1]
  • Radical Damage: If you used a radical initiator or high heat (>100°C) without antioxidants.[1] Action: Switch to Oxalic Acid (weaker acid) for salt formation.[1] Avoid heating the free base above 80°C.

Q3: I am getting low yields (<30%) with Protocol A.

Diagnosis: Poly-alkylation is dominating. Action:

  • Increase Hydrazine excess to 15 equivalents .

  • Recover the excess hydrazine via distillation for reuse (it is not consumed).

  • Switch to Protocol B (Reductive Hydrazination) if reagent cost permits.[1]

Q4: The oxalate salt is hygroscopic and sticky.

Diagnosis: Excess water or wrong stoichiometry. Action:

  • Ensure you are using Anhydrous Oxalic Acid, not the dihydrate.

  • Dry the precipitate in a vacuum desiccator over P

    
    O
    
    
    
    .
  • Recrystallize from boiling Ethanol.[6]

Module 5: Chemical Logic & Signaling[1][9]

The following diagram illustrates the competing pathways and the "Safe Zone" for the cyclopropyl moiety.

ReactionPathways Start Cyclopropyl Precursor PathA Path A: Direct Alkylation (High T, Strong Base) Start->PathA PathB Path B: Hydrazone Reduction (Mild Conditions) Start->PathB IntermedA Mono-Alkyl Hydrazine (Target) PathA->IntermedA Low Yield SideProdA N,N-Dialkyl Hydrazine (Impurity) PathA->SideProdA Major Side Rxn PathB->IntermedA High Yield RingOpen Ring Opening (Alkene Impurity) IntermedA->RingOpen If Strong Acid/H2 used Salt Oxalate Salt (Stable Solid) IntermedA->Salt + Oxalic Acid (EtOH)

Figure 2: Reaction pathway analysis showing the divergence between high-yield routes and impurity-generating side reactions.[1]

References

  • Ragnarsson, U. (2001).[1] "Synthetic methods for alkyl and heteroatom-substituted hydrazines." Chemical Society Reviews, 30(4), 219-229.[1]

  • Enders, D., et al. (2002).[1] "Asymmetric Synthesis of Hydrazines by Reductive Amination." Synlett, 2002(1), 26-28.[1]

  • Wong, C.L., et al. (1984).[1] "Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure." Journal of Chemical Crystallography. (Contextual grounding for salt stoichiometry).

  • Organic Syntheses. (2010). "Preparation of Alkylhydrazines." Org.[8][9] Synth. Coll. Vol. 10. (General protocols for hydrazine handling).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Cyclopropylmethyl hydrazine." [1]

Disclaimer: Hydrazines are potent carcinogens and toxic by inhalation and skin contact.[3] All procedures described must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves).

Sources

Technical Support Center: Troubleshooting Solubility Issues with Hydrazine Oxalate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with hydrazine oxalate salts. Hydrazine-based moieties are frequently employed in inhibitory compounds, particularly those targeting metalloenzymes, making them valuable in modern drug discovery.[1] However, their unique physicochemical properties can present solubility issues. This guide is structured in a question-and-answer format to directly address the specific problems you may face during your experiments.

Frequently Asked Questions (FAQs)
Fundamental Understanding

Q1: What are hydrazine oxalate salts, and why are they used in research?

Hydrazine (N₂H₄) is a diacidic base that reacts with acids to form salts.[2][3] When reacted with oxalic acid, a dicarboxylic acid, it can form hydrazinium oxalate salts. These salts are often preferred in laboratory and pharmaceutical settings over the free base form of the hydrazine derivative for several reasons:

  • Improved Stability: Salt formation often leads to a more stable, crystalline solid that is less susceptible to air oxidation or degradation compared to the often oily or reactive free base.

  • Easier Handling: Crystalline salts are generally easier to weigh and handle accurately than their liquid or amorphous free base counterparts.[4]

  • Enhanced Aqueous Solubility: The oxalate counterion is introduced specifically to improve the compound's solubility in polar solvents like water and ethanol, which is critical for many biological assays and reaction setups.[4]

Hydrazine derivatives are important building blocks in medicinal chemistry, found in drugs for tuberculosis (Isoniazid), cancer, and depression.[5]

Q2: What are the primary factors controlling the solubility of my hydrazine oxalate salt?

The solubility of a hydrazine oxalate salt is not a simple value but a balance of interactions dictated by several factors. Understanding these is the first step in troubleshooting.

  • Solvent Polarity: The molecule has two parts: the polar, hydrophilic oxalate ion (C₂O₄²⁻) and the hydrazine derivative, which can range from small and polar to large and lipophilic (hydrophobic).[6] Solubility is highest when the solvent's polarity matches the overall polarity of the salt. Polar solvents like water, methanol, and ethanol are typically the best starting points.[4]

  • Temperature: For most salts, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it consumes heat. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid salt.

  • pH of the Solution: This is arguably the most critical and often overlooked factor. Both the oxalate and the hydrazine components are pH-sensitive. The oxalate ion is the conjugate base of a weak acid, and the hydrazine moiety is basic. Adjusting the pH can dramatically alter their ionization states and, consequently, solubility.[6][7][8]

Troubleshooting: The Salt Won't Dissolve

Q3: I'm trying to dissolve my hydrazine oxalate salt in water at room temperature, but it's not working. What are the first things I should try?

If you're facing poor solubility in an aqueous buffer or water, follow this systematic approach.

Initial Steps:

  • Increase Mechanical Agitation: Ensure you are stirring the solution vigorously. For small volumes, vortexing can be effective. This increases the interaction between the solvent and the surface of the solute particles.

  • Particle Size Reduction: If you have large crystals, gently grind them to a fine powder using a mortar and pestle. This increases the surface area available for solvation.[9]

  • Apply Heat: Gently warm the solution while stirring. An increase to 40-50°C can significantly improve the rate of dissolution and the amount of salt that can be dissolved. Always check the thermal stability of your specific compound before applying high heat.

  • Use Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves create micro-cavitations that can help break apart solute aggregates and accelerate dissolution.

If these physical methods are insufficient, the issue likely lies with the solution's chemistry, which requires a more targeted approach.

Q4: I've heated the solution, and it's still poorly soluble. How can I use pH to my advantage?

Adjusting the pH is a powerful technique for dissolving salts of weak acids and bases.[8][10]

  • The Chemistry: In a neutral solution, your salt exists as the hydrazinium cation (R-NH-NH₃⁺) and the oxalate anion (C₂O₄²⁻). Oxalate is the conjugate base of oxalic acid, which has two pKa values (pKa₁ ≈ 1.25, pKa₂ ≈ 4.2). If you lower the pH (add acid), the oxalate anion will become protonated to form hydrogen oxalate (HC₂O₄⁻) and eventually neutral oxalic acid (H₂C₂O₄). This consumption of the oxalate anion shifts the dissolution equilibrium (Le Châtelier's principle) to the right, causing more salt to dissolve.[8]

    R-HydraziniumOxalate(s) ⇌ R-NH-NH₃⁺(aq) + C₂O₄²⁻(aq) C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq)

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Prepare a Slurry: Add your hydrazine oxalate salt to the desired volume of water or buffer to create a slurry.

  • Monitor pH: Place a calibrated pH probe into the solution.

  • Acidify Dropwise: Slowly add a dilute acid (e.g., 0.1 M HCl) drop by drop while stirring vigorously.

  • Observe Dissolution: Watch for the solid to dissolve as the pH drops. Many oxalate salts show a dramatic increase in solubility below pH 4.[7][11]

  • Final pH Adjustment: Once the solid is dissolved, you can carefully adjust the pH back towards your target if your experiment allows, but be aware that the salt may precipitate again if you cross its solubility threshold at that final pH.

Q5: What about using co-solvents or switching solvents entirely?

If pH modification is not an option or is ineffective, altering the solvent system is the next logical step.

  • Co-solvents: For aqueous systems, adding a water-miscible organic solvent (a co-solvent) can increase the solubility of compounds with significant non-polar character.[12]

    • Good choices: Ethanol, methanol, propylene glycol (PG), or dimethyl sulfoxide (DMSO).

    • How it works: The organic co-solvent reduces the overall polarity of the aqueous solution, making it a more favorable environment for the non-polar (hydrophobic) parts of your hydrazine derivative.

    • Procedure: Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) to your aqueous slurry and observe for dissolution.

  • Switching Solvents: Sometimes water is simply not the best solvent.

    • Polar Protic Solvents: Ethanol and methanol are excellent choices for many hydrazine oxalate salts, often providing much higher solubility than water.[4]

    • Polar Aprotic Solvents: Solvents like DMSO or DMF can be effective but may be less compatible with downstream biological applications.

    • Non-polar Solvents: Solvents like hexane or toluene are generally very poor choices for dissolving salts and should be avoided.[4]

SolventRepresentative Solubility of a Hydrazine Oxalate Salt*Rationale
Water~50 mg/mLGood, but limited by the hydrophobicity of the hydrazine moiety.[4]
Ethanol≥200 mg/mLExcellent choice; balances polarity to solvate both ions effectively.[4]
MethanolHighly SolubleSimilar to ethanol, its high polarity is effective for salt dissolution.[4]
Hexane<1 mg/mLPoor choice; non-polar nature cannot stabilize the ionic charges.[4]
DMSOGenerally HighStrong polar aprotic solvent, effective for many sparingly soluble compounds.
Data based on (1-Methyl-3-phenylpropyl)hydrazine oxalate at 25°C.[4]
Troubleshooting: The Salt Precipitated from Solution

Q6: My salt dissolved perfectly, but when I stored it or changed conditions, it crashed out of solution. What happened?

This is a classic sign of supersaturation or a change in equilibrium.

  • Temperature Change: The most common cause. If you dissolved the salt at an elevated temperature and then cooled it to room temperature or 4°C for storage, you likely created a supersaturated solution. The solubility limit is lower at the colder temperature, causing the excess salt to precipitate.

  • pH Shift: If you added your dissolved salt solution to a new buffer with a higher pH, you may have crossed the solubility threshold. As the pH increases, the highly soluble protonated oxalate species (HC₂O₄⁻) converts back to the less soluble oxalate dianion (C₂O₄²⁻), causing the salt to precipitate.

  • Common Ion Effect: If your buffer or reaction mixture contains a significant concentration of either a common cation or anion, it can suppress the solubility of your salt.[10] While less common for hydrazine oxalates, it is a fundamental chemical principle to be aware of.

  • Solvent Evaporation: Leaving the solution uncovered can lead to solvent evaporation, increasing the concentration of the salt beyond its solubility limit.

To prevent this, always prepare solutions at the temperature they will be used and stored at, or ensure the final concentration is well below the saturation point at the storage temperature. Be mindful of the pH of any solutions you are adding your stock to.

Advanced Considerations

Q7: Could the problem be with the salt itself? How do I check for purity or incorrect stoichiometry?

Yes, the quality of the salt is a critical variable.

  • Stoichiometry: Hydrazine is a diacidic base, and oxalic acid is a dibasic acid. They can form salts in different molar ratios, such as monohydrazinium oxalate or dihydrazinium oxalate.[2][3] These different salt forms will have different crystal structures and, therefore, different solubilities. The salt you have might not be the one you think you have, especially if reaction conditions during its synthesis were not carefully controlled.[3]

  • Purity: Impurities from the synthesis (e.g., unreacted starting materials) can interfere with dissolution or act as nucleation sites for precipitation.

  • Verification Methods:

    • Elemental Analysis: This is the gold standard for confirming the elemental composition (C, H, N) and stoichiometry of your salt.

    • HPLC Analysis: A high-performance liquid chromatography (HPLC) method can be used to determine the purity of the compound and quantify the hydrazine component.[13][14]

    • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the organic hydrazine component and may reveal the presence of impurities.

Q8: What specific safety precautions are necessary when handling and trying to dissolve hydrazine oxalate salts?

Safety is paramount. Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16][19]

  • Ventilation: Handle solid hydrazine salts and all solutions in a certified chemical fume hood to avoid inhaling dust or aerosols.[16][20]

  • Handling: Avoid all personal contact, including inhalation and skin absorption.[15][20] Wash hands thoroughly after handling.

  • Disposal: Dispose of all waste containing hydrazine according to your institution's hazardous waste guidelines. Do not pour it down the drain.[16]

Visual Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility issues with hydrazine oxalate salts.

TroubleshootingWorkflow start Start: Hydrazine Oxalate Salt Does Not Dissolve physical_methods Attempt Physical Methods: 1. Vigorous Stirring/Vortexing 2. Gentle Heating (40-50°C) 3. Sonication start->physical_methods check_dissolved1 Is it dissolved? physical_methods->check_dissolved1 chemical_methods Proceed to Chemical Methods check_dissolved1->chemical_methods No success Success: Solution Prepared check_dissolved1->success Yes ph_adjust Adjust pH: Slowly add dilute acid (e.g., 0.1M HCl) to lower pH towards 4 chemical_methods->ph_adjust check_dissolved2 Is it dissolved? ph_adjust->check_dissolved2 solvent_mod Modify Solvent System check_dissolved2->solvent_mod No check_dissolved2->success Yes cosolvent Add Co-solvent: Try 10-30% Ethanol, Methanol, or DMSO to aqueous slurry solvent_mod->cosolvent check_dissolved3 Is it dissolved? cosolvent->check_dissolved3 switch_solvent Switch Solvent: Attempt dissolution in pure Ethanol or Methanol check_dissolved3->switch_solvent No check_dissolved3->success Yes check_dissolved4 Is it dissolved? switch_solvent->check_dissolved4 purity_check Problem Persists: Investigate Salt Quality - Check Purity (HPLC) - Verify Stoichiometry (Elemental Analysis) check_dissolved4->purity_check No check_dissolved4->success Yes

Caption: Systematic workflow for troubleshooting hydrazine oxalate salt solubility.

References
  • Oxaprozin - Solubility of Things. Vertex AI Search.
  • (1-Methyl-3-phenylpropyl)
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.
  • Increase Solubility of Sparingly Soluble Salts. Chemistry Guru.
  • Hydrazine hemisulf
  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxal
  • Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxal
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • Hydrazine 35%. ClearTech.
  • SAFETY D
  • Safety and Handling of Hydrazine. DTIC.
  • ANALYTICAL METHODS.
  • Just how dangerous is hydrazine?. Reddit.
  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Royal Society of Chemistry.
  • HPLC Methods for analysis of Hydrazine.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry.
  • Solubility of oxalate and its association with metal ions assessed by a simul
  • Solubility of Oxalic Acid.
  • Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Geochimica et Cosmochimica Acta.
  • The Effects of pH on Solubility. Chemistry LibreTexts.

Sources

Technical Support Center: Liberation of Cyclopropylmethyl-hydrazine from its Oxalate Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with cyclopropylmethyl-hydrazine oxalate and require the pure, unbound free base for their experimental workflows. The following sections provide a detailed, in-depth analysis of the chemical principles and practical methodologies for effectively removing the oxalate counterion, complete with troubleshooting advice to navigate potential challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding cyclopropylmethyl-hydrazine and its oxalate salt form.

Q1: What is this compound and why is it supplied in this form?

A: this compound is the salt formed between the organic base, cyclopropylmethyl-hydrazine, and the dicarboxylic acid, oxalic acid. The free base form of many hydrazines can be volatile, air-sensitive, or oily liquids, which complicates handling, storage, and accurate measurement.[1] By converting the hydrazine to its oxalate salt, it becomes a more stable, crystalline solid. This form offers significantly improved shelf-life and handling characteristics, which is why it is often the preferred commercial form.

Q2: For which applications is it necessary to remove the oxalate counterion?

A: The removal of the oxalate counterion to generate the "free base" is critical for any subsequent chemical reaction where the hydrazine's nucleophilic nitrogen atoms must be available to react. Common applications include:

  • Synthesis of Heterocycles: Acting as a binucleophile in condensation reactions to form pyrazoles, pyridazines, and other nitrogen-containing ring systems.

  • Formation of Hydrazones: Reacting with aldehydes and ketones, a key step in various synthetic pathways, including the Wolff-Kishner reduction.

  • N-Alkylation or N-Acylation Reactions: Where the lone pair of electrons on the nitrogen is required to attack an electrophile. The protonated nitrogen in the oxalate salt is non-nucleophilic, rendering it unreactive in these essential transformations.

Q3: What is the core chemical principle behind liberating the free base from its salt?

A: The process is governed by a fundamental acid-base reaction. This compound is a salt composed of a protonated hydrazine cation and an oxalate anion. To liberate the neutral free base, a base must be introduced that is stronger than cyclopropylmethyl-hydrazine itself. This added base will preferentially deprotonate the hydrazine cation, leaving the neutral cyclopropylmethyl-hydrazine and the salt of the added base. Oxalic acid is a relatively strong organic acid, with pKa values of approximately 1.27 and 4.28 for its first and second protons, respectively.[2][3] Therefore, a base capable of neutralizing this acid is required.

Q4: What are the primary safety concerns when handling free cyclopropylmethyl-hydrazine?

A: Free hydrazines, as a class, are hazardous materials and must be handled with stringent safety protocols.[4]

  • Toxicity: Hydrazine and its derivatives are toxic and should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Reactivity: They are strong reducing agents and can react vigorously or explosively with strong oxidizing agents.[6] Contact with acids and certain metal oxides should also be avoided.[4][6]

  • Flammability: While aqueous solutions are less of a risk, anhydrous hydrazine has a flash point and a very wide explosive range (4.7-100% in air), indicating it can decompose energetically without oxygen.[6][7]

  • Stability: The free base may be sensitive to air and light.[8] It is best stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and used relatively quickly after preparation.

Part 2: Troubleshooting & Methodology Guides

Two primary, field-proven methods for the removal of the oxalate counterion are detailed below. The choice of method often depends on the scale of the experiment, available equipment, and the required purity of the final product.

Method 1: Liberation via Basic Aqueous Extraction

This is the most common and direct method for small- to medium-scale laboratory preparations. It relies on the differential solubility of the neutral free base and the resulting inorganic oxalate salt in a biphasic system.

Principle of Operation: The this compound is dissolved in an aqueous medium. A suitable inorganic base is added, which deprotonates the hydrazine. The resulting neutral, organic-soluble free base is then extracted into an immiscible organic solvent, leaving the water-soluble inorganic oxalate salt behind in the aqueous phase.[9]

G cluster_workflow Workflow: Basic Aqueous Extraction cluster_chemistry Chemical Transformation A 1. Dissolve Salt This compound in water. B 2. Add Base Add aqueous solution of base (e.g., NaOH, K2CO3) and an immiscible organic solvent (e.g., DCM). A->B C 3. Mix & Separate Mix layers thoroughly. Allow phases to separate in a separatory funnel. B->C D 4. Isolate Organic Layer The top or bottom layer, containing the free base. C->D E 5. Wash & Dry Wash with brine to remove residual water/base. Dry over Na2SO4 or MgSO4. D->E F 6. Concentrate Filter off drying agent. Remove solvent under reduced pressure. E->F G 7. Final Product Pure cyclopropylmethyl-hydrazine (free base). F->G chem (CPMH-H)₂⁺[C₂O₄]²⁻(aq) + 2 NaOH(aq) → 2 CPMH(org) + Na₂C₂O₄(aq) + 2 H₂O(l)

Caption: Workflow for liberating the free base via extraction.

Table 1: Required Materials & Reagents for Basic Extraction

Item Specification Purpose
Starting Material This compound Source of the hydrazine
Base 1-4 M NaOH or K₂CO₃ (aq) Deprotonation of the hydrazine salt
Organic Solvent Dichloromethane (DCM), Diethyl ether, or Ethyl acetate Extraction of the free base
Washing Solution Saturated NaCl solution (brine) Breaking emulsions, removing water
Drying Agent Anhydrous Na₂SO₄ or MgSO₄ Removal of trace water from organic phase

| Equipment | Separatory funnel, beakers, rotary evaporator | Standard laboratory glassware |

  • Dissolution: In an appropriately sized beaker or flask, dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.

  • Transfer: Transfer the aqueous solution to a separatory funnel. Add a volume of an immiscible organic solvent (e.g., Dichloromethane) roughly equal to the aqueous volume.

  • Basification: Slowly add 2.2 equivalents of an aqueous base solution (e.g., 2 M NaOH) to the separatory funnel. Caution: This may be exothermic. Swirl gently after each addition.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower organic layer (if using DCM) into a clean flask.

  • Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction (steps 4-5) to maximize recovery. Combine the organic layers.

  • Washing: Wash the combined organic layers with an equal volume of brine. This helps remove residual inorganic base and dissolved water. Discard the aqueous wash.

  • Drying: Transfer the organic layer to a clean flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 10-15 minutes until the solvent is clear.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at low temperature (<40°C) to yield the cyclopropylmethyl-hydrazine free base. For maximum purity, perform this under an inert atmosphere.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete deprotonation. 2. Poor partitioning into the organic solvent. 3. Emulsion formation leading to loss of material.1. Ensure at least 2 equivalents of a strong base (NaOH, K₂CO₃) were used. Check the pH of the aqueous layer after extraction; it should be >10. 2. Try a different extraction solvent. If the free base has some polarity, ethyl acetate may be more effective than ether. 3. Add saturated brine to the separatory funnel to help break the emulsion. If severe, filter the emulsified layer through celite.
Product is Contaminated with Water or Salts 1. Incomplete separation of layers. 2. Insufficient drying of the organic phase.1. Be careful when draining the layers from the separatory funnel. 2. Perform a final wash with brine. Ensure sufficient drying agent was used (add more until it no longer clumps).
Product Appears Discolored or Degraded 1. Overheating during solvent removal. 2. Air oxidation of the free base.1. Use a low-temperature water bath (<40°C) on the rotary evaporator. Do not evaporate to dryness for an extended period. 2. If the compound is known to be air-sensitive, purge all vessels with nitrogen or argon and work quickly.
Method 2: Counterion Removal using Anion-Exchange Chromatography

This method is ideal for applications requiring very high purity and for removing counterions when the free base has significant water solubility, making extraction difficult.

Principle of Operation: An anion-exchange resin consists of a solid support with covalently bound positive charges and mobile anionic counterions (e.g., hydroxide, OH⁻).[10][11] When a solution of this compound is passed through the column, the oxalate anions (C₂O₄²⁻) have a higher affinity for the positively charged resin than the hydroxide ions. The oxalate ions are thus "exchanged" and become bound to the resin, while the hydroxide ions are released. These released hydroxide ions immediately neutralize the protonated hydrazine cations to form the free base and water.[12][13]

G cluster_workflow Workflow: Anion-Exchange Chromatography A 1. Prepare Resin Swell a strong base anion-exchange resin (e.g., Dowex 1x8) and convert to the hydroxide (OH⁻) form. B 2. Pack Column Pack the activated resin into a chromatography column to form a stationary phase. A->B C 3. Equilibrate Wash the column with deionized water until the eluate is neutral (pH ~7). B->C D 4. Load Sample Dissolve the oxalate salt in water and carefully load it onto the top of the column. C->D E 5. Elute Product Elute the column with deionized water. The free base will pass through while the oxalate binds to the resin. D->E F 6. Collect & Concentrate Collect the fractions containing the product. Remove water (lyophilize or carefully distill). E->F G 7. Final Product Pure cyclopropylmethyl-hydrazine (free base). F->G

Caption: Workflow for counterion removal via anion-exchange.

Table 2: Required Materials & Reagents for Anion-Exchange

Item Specification Purpose
Starting Material This compound Source of the hydrazine
Resin Strong base anion-exchange resin (e.g., Dowex® 1x8, Amberlite® IRA-400) Stationary phase for oxalate capture
Activation Solution 1-2 M NaOH solution To convert the resin to the hydroxide form
Eluent Deionized water or water/alcohol mixture Mobile phase to carry the free base

| Equipment | Chromatography column, flasks, pH meter/strips | For separation and analysis |

  • Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water. Wash the resin extensively with 1 M NaOH to ensure it is fully in the hydroxide (OH⁻) form. Then, wash with deionized water until the pH of the eluate is neutral.

  • Column Packing: Pour the resin slurry into a chromatography column, allowing it to settle into a uniform bed. Do not allow the column to run dry.

  • Sample Preparation: Dissolve the this compound in a minimum amount of deionized water.

  • Loading: Carefully apply the sample solution to the top of the resin bed.

  • Elution: Elute the column with deionized water. Begin collecting fractions immediately. Monitor the fractions for the presence of the product (e.g., by TLC or GC).

  • Isolation: Combine the product-containing fractions. The resulting aqueous solution of the free base can be used directly or concentrated. Due to the high boiling point of the product (176.1°C)[1], removal of water can be achieved by lyophilization (freeze-drying) or careful distillation if the compound is thermally stable.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Oxalate Removal (Oxalate detected in eluate) 1. Insufficient resin capacity. 2. Column was run too fast. 3. Resin was not fully activated.1. Ensure the molar amount of starting material does not exceed the exchange capacity of the resin volume used. Use a larger column if necessary. 2. Reduce the flow rate to allow sufficient time for the ion exchange to occur. 3. Repeat the resin activation step, ensuring a sufficient volume of NaOH is passed through, followed by a thorough water wash.
Low Product Recovery 1. The free base is binding non-specifically to the resin backbone. 2. Product is unstable in the aqueous, slightly basic environment.1. This is more common with polystyrene-based resins. Consider using a different type of anion-exchange resin. Eluting with a water/alcohol mixture may also help. 2. Work quickly and keep solutions cold to minimize potential degradation.

Part 3: Comparative Data Summary

The following table provides key data to aid in experimental design and decision-making.

Table 3: Relevant Chemical Properties

Compound / Parameter Value Significance
Oxalic Acid pKa₁: ~1.27[2] pKa₂: ~4.28[2] Indicates that a moderately strong to strong base is needed for complete deprotonation of the conjugate acid.
Sodium Hydroxide (NaOH) pKa (of H₂O): ~15.7 A strong base, more than sufficient to deprotonate the hydrazine.
Potassium Carbonate (K₂CO₃) pKa (of HCO₃⁻): ~10.3 A milder, but still effective base for the deprotonation. A good choice if avoiding NaOH.

| Cyclopropylmethyl-hydrazine | Boiling Point: 176.1°C[1]Molecular Weight: 86.14 g/mol [14] | The high boiling point allows for easy removal of common organic solvents but makes distillation from water difficult. |

References

  • chemeurope.com. (n.d.). Oxalic acid. Retrieved from [Link]

  • Simple English Wikipedia. (2026, February 9). Oxalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 971, Oxalic Acid. Retrieved from [Link]

  • Quora. (2018, July 12). Which is a stronger acid between oxalic acid and carbonic acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Ion chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Ion-Exchange Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106648658, [Cycloocten-1-yl(cyclopropyl)methyl]hydrazine. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198118, Methylhydrazine oxalate. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004081073A2 - Methods for selectively removing counterions from compounds and compounds derived from such methods.
  • Google Patents. (n.d.). Process for the removal of oxalate and/or sulphate from bayer liquors.
  • Google Patents. (n.d.). US4485083A - Process for the removal of oxalate ion from gas treating solutions.
  • APL Services. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]

Sources

Technical Support Center: Cyclopropylmethyl-Hydrazine Oxalate Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for cyclopropylmethyl-hydrazine oxalate . This compound is a vital intermediate used extensively in the synthesis of bumped-kinase inhibitors and pyrazole-based pharmacophores[1][2].

However, alkylhydrazine salts are notoriously sensitive to environmental triggers. This guide moves beyond basic safety data sheets to explain the underlying chemical causality of decomposition, providing you with self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Core Principles of Hydrazine Salt Stability

To prevent decomposition, we must first understand the mechanistic pathways that lead to reagent degradation. This compound degrades via three primary vectors:

  • Transition Metal-Catalyzed Cleavage: Hydrazines undergo rapid, exothermic decomposition when exposed to transition metals (Ir, Rh, Pt, Pd, Cu). These metals drastically lower the activation energy required for N-N bond scission, converting the hydrazine into nitrogen, hydrogen, and ammonia gases[3][4].

  • Radical-Mediated Oxidation: In the presence of atmospheric oxygen and trace moisture, protected hydrazines can undergo radical initiation, yielding reactive peroxide and diazene intermediates[5].

  • pH-Induced Deprotonation: The oxalate counterion provides thermodynamic stability by protonating the nucleophilic nitrogen[6]. Exposure to alkaline conditions shifts the equilibrium back to the free base, which is significantly more reactive and prone to auto-oxidation[4]. Furthermore, strong oxidants like hydrogen peroxide can actively destroy the stabilizing oxalate matrix.

Degradation Pathways and Preventive Logic

G Hydrazine Cyclopropylmethyl-hydrazine oxalate Metals Transition Metals (Cu, Ir, Fe) Hydrazine->Metals Oxygen Oxygen / Moisture (Radicals) Hydrazine->Oxygen Base High pH / Base (Deprotonation) Hydrazine->Base Cleavage N-N Cleavage (N2, NH3, H2) Metals->Cleavage Catalyzes Peroxide Peroxides / Diazenes Oxygen->Peroxide Oxidizes FreeBase Reactive Free Base Base->FreeBase Forms FreeBase->Cleavage Degrades Glass PTFE / Glass Equipment Glass->Metals Blocks Inert Inert Atmosphere (Argon/N2) Inert->Oxygen Blocks Buffer Acidic/Neutral pH Buffer->Base Blocks

Mechanistic mapping of hydrazine decomposition triggers and corresponding preventive actions.

Part 2: Troubleshooting Guide & FAQs

Q: My this compound has clumped and turned slightly yellow. Is it safe to use? A: Yellowing is a primary indicator of oxidative degradation, specifically the formation of diazenes or peroxide intermediates resulting from oxygen exposure[5]. While minor clumping can simply be moisture absorption (hydrazinium salts are hygroscopic), discoloration means the assay purity has dropped. Using it in sensitive syntheses will result in poor yields. We recommend performing the recrystallization protocol (detailed below) before use.

Q: Can I use stainless steel spatulas or scale up in a stainless steel reactor? A: No. Stainless steel contains iron, nickel, and trace copper. These transition metals are potent catalysts for the decomposition of hydrazines, rapidly converting your reagent into nitrogen and ammonia gas[3][7]. Always use PTFE, ceramic, or glass-lined equipment for handling and synthesis.

Q: What is the optimal storage protocol for long-term stability? A: The compound must be sealed in a dry environment and stored at 2-8 °C[1][8]. For maximum shelf life, store the solid in an amber glass vial with a PTFE-lined cap, and backfill the vial with Argon or Nitrogen after every use to prevent radical-mediated oxidation[5].

Part 3: Quantitative Data & Stability Metrics

To assist in your experimental design, the following tables summarize the catalytic impact of various materials and the expected stability under different environmental conditions.

Table 1: Catalytic Impact of Transition Metals on Hydrazine Decomposition
Metal CatalystRelative ReactivityPrimary Decomposition PathwayRequired Preventive Action
Iridium (Ir) / Rhodium (Rh) Very HighComplete (N2 + H2)Avoid all metal contact; use strictly PTFE/Glass[3][4].
Platinum (Pt) / Palladium (Pd) HighComplete (N2 + H2)Passivate all reactor surfaces prior to use[3].
Copper (Cu) ModeratePartial (NH3 + N2)Eliminate brass/copper fittings in gas lines[4].
Iron (Fe) / Nickel (Ni) Low to ModeratePartial (NH3 + N2)Avoid scratched or unpassivated stainless steel[3][7].
Table 2: Environmental Triggers and Stability Metrics
Environmental FactorConditionExpected Stability (Half-life)Mechanism of Degradation
Temperature 2-8 °C (Recommended)> 24 monthsStable baseline[8].
Temperature 40 °C (Accelerated)< 8 weeksThermal N-N bond cleavage.
Atmosphere Ambient Air< 6 monthsRadical-mediated oxidation to peroxides[5].
pH Alkaline (pH > 8)< 24 hoursDeprotonation to reactive free base[4][6].

Part 4: Experimental Protocols

Protocol: Anaerobic Recrystallization of Compromised Stock

This self-validating protocol is designed to recover high-purity this compound from partially degraded stock by selectively precipitating the intact salt while leaving oxidized byproducts in solution.

Materials Required:

  • Degraded this compound

  • Degassed Ethanol (sparged with Argon for 30 mins)

  • Degassed Diethyl Ether (anti-solvent)

  • Oxalic acid (anhydrous)

  • Schlenk line apparatus, PTFE-coated magnetic stir bars, glass fritted funnel.

Step-by-Step Methodology:

  • System Preparation: Purge a 250 mL round-bottom flask with Argon for 15 minutes. Ensure all spatulas used for transfer are PTFE or ceramic to prevent transition metal introduction[3].

  • Dissolution: Suspend 10 g of the crude this compound in 50 mL of degassed ethanol under positive Argon pressure.

  • Acidification (Causality Step): Add 0.5 g of anhydrous oxalic acid. Why we do this: Hydrazine free bases are highly susceptible to auto-oxidation. Adding a slight excess of oxalic acid ensures complete protonation of the hydrazine moiety, shifting the equilibrium away from the reactive free base and restabilizing the N-N bond[6].

  • Heating: Gently warm the suspension to 50 °C using a water bath until complete dissolution is achieved. Do not exceed 60 °C to prevent thermal cleavage[1].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed, Argon-flushed glass fritted funnel to remove insoluble polymeric degradants and trace metal particulates.

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 2 hours, then transfer to a 2-8 °C refrigerator.

  • Anti-Solvent Addition: Slowly layer 50 mL of cold, degassed diethyl ether onto the ethanolic solution. Why we do this: The sharp decrease in solvent polarity forces the purified oxalate salt to crystallize, leaving trace ammonia and cleavage products dissolved in the mother liquor.

  • Isolation: Filter the resulting white crystalline solid under an Argon blanket. Wash with 2 x 15 mL of cold diethyl ether.

  • Drying & Storage: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 12 hours. Store immediately in an amber glass vial backfilled with Argon at 2-8 °C[8].

Part 5: References

  • PubMed (NIH). Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds. Retrieved from: [Link]

  • Langmuir (ACS Publications). Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. Retrieved from: [Link]

  • PMC (NIH). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Retrieved from: [Link]

  • ResearchGate. Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. Retrieved from: [Link]

  • INIS-IAEA. Destruction of oxalate by reaction with hydrogen peroxide. Retrieved from: [Link]

  • Chemistry and Chemists. Inorganic Hydrazine Derivatives - Chemistry and Chemists. Retrieved from:[Link]

  • Preprints.org. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from: [Link]

Sources

Technical Support Center: Cyclopropylmethyl-hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with Cyclopropylmethyl-hydrazine oxalate . It is designed to address stability, solubility, and handling challenges inherent to alkylhydrazine salts.

Current Status: Operational Topic: Solution Stability & Handling Protocols Ticket Priority: High (Reagent Instability Risk)

Executive Technical Summary

This compound is a salt form of the alkylhydrazine N-(cyclopropylmethyl)hydrazine. While the oxalate counterion provides superior solid-state stability compared to the hygroscopic hydrochloride salt or the volatile free base, the compound remains highly susceptible to oxidative degradation once in solution.

Successful utilization requires strict adherence to reductive handling protocols . The primary failure mode is autoxidation, catalyzed by trace metal ions and dissolved oxygen, leading to the formation of azo intermediates and subsequent nitrogen evolution.

Critical Handling & Solubility Guide

Q: What is the optimal solvent system for this compound?

A: The oxalate salt is polar.

  • Preferred: Degassed Water or 0.1 M HCl (for maximum stability).

  • Acceptable: Methanol, DMSO (dry and degassed).

  • Avoid: Acetone or aldehydes (forms hydrazones immediately), high pH buffers (accelerates oxidation).

Q: How do I prepare a stable stock solution?

Protocol: The "Zero-Oxygen" Dissolution Method

  • Solvent Prep: Sparge the chosen solvent (e.g., water) with Argon or Nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Chelation (Optional but Recommended): If using water of unknown purity, add 0.1 mM EDTA to sequester trace Copper/Iron ions, which are potent catalysts for hydrazine oxidation.

  • Dissolution: Weigh the solid oxalate salt quickly. Add the degassed solvent.

  • pH Check: Ensure the pH remains acidic (pH < 4). The oxalate salt is naturally acidic; do not neutralize until the moment of reaction. Hydrazines are most stable in their protonated form (

    
    ).
    
Q: Can I store the solution?

A: Not recommended for >24 hours.

  • Immediate Use: Best practice.

  • Short-Term (<24h): Keep at 4°C, protected from light.

  • Long-Term: Flash freeze in liquid nitrogen and store at -80°C. Never store at -20°C in a frost-free freezer (temperature cycling promotes degradation).

Troubleshooting: Instability & Degradation

Q: My solution turned yellow. Is it still good?

A: No. Discard immediately.

  • Cause: The yellow color indicates the formation of azo compounds (

    
    ) or azines, which are oxidation products.
    
  • Mechanism: Hydrazines undergo autoxidation to form diimide intermediates and eventually release nitrogen gas.

  • Impact: The effective concentration of your reagent has dropped, and the oxidation byproducts may interfere with your assay or synthesis.

Q: I see gas bubbles forming in my stock solution.

A: This is a critical failure sign.

  • Diagnosis: Nitrogen gas (

    
    ) evolution.
    
  • Chemistry:

    
     (simplified).
    
  • Action: The reagent is actively decomposing. Check if the solvent was properly degassed or if the pH accidentally drifted to neutral/basic.

Q: The compound isn't reacting as expected in my synthesis.

A: Check for "Hydrazone Dead-Ends" .

  • Did you use acetone or a ketone-containing solvent for cleaning glassware?

  • Issue: Hydrazines react rapidly with ketones/aldehydes to form stable hydrazones (

    
    ). This reaction is often faster than the intended nucleophilic attack.
    

Data & Specifications

Stability Profile Table
ParameterConditionStability StatusNotes
Solid State -20°C, DesiccatedHigh Stable for 1-2 years if kept dry.
Aqueous Solution pH < 4, DegassedModerate

48-72 hours at 4°C.
Aqueous Solution pH > 7 (Neutral/Basic)Very Low

1 hour. Rapid oxidation.
DMSO Solution Room Temp, Air exposedLow Oxidizes to azo/disulfide analogs.
Light Exposure UV/Ambient LightSensitive Photo-oxidation accelerates degradation.

Visualizing the Failure Modes

The following diagram illustrates the degradation pathways you must prevent.

G Start CPM-Hydrazine Oxalate (Colorless Solution) Protonated Protonated Form (Stable, pH < 4) Start->Protonated Dissolve in Acid/Water Protonated->Start Reversible FreeBase Free Base (Reactive, pH > 7) Protonated->FreeBase Add Base/Buffer Oxidation Azo Intermediate (Yellow Color) FreeBase->Oxidation O2 / Metal Ions (Cu2+) Hydrazone Hydrazone Impurity (Dead End) FreeBase->Hydrazone Acetone/Aldehydes Decomp Decomposition Products (N2 Gas + Alkyl Radical) Oxidation->Decomp Irreversible

Figure 1: Stability pathway of Cyclopropylmethyl-hydrazine. Green path represents the stable state; Red/Yellow paths indicate degradation risks.

Safety & Handling (E-E-A-T)

Warning: Hydrazine derivatives are potent genotoxins and potential carcinogens.

  • PPE: Double nitrile gloves are mandatory. Hydrazines can penetrate standard latex.

  • Inactivation: Do not pour down the drain. Quench waste with dilute bleach (Sodium Hypochlorite) to oxidize fully to Nitrogen before disposal, but perform this in a fume hood due to heat and gas evolution.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Centers for Disease Control and Prevention. [Link]

  • MacNaughton, M. G., et al. (1978). Oxidation of Hydrazine in Aqueous Solutions. Air Force Civil Engineering Center (DTIC). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43810808, (Cyclopropylmethyl)hydrazine hydrochloride. [Link]

Technical Support Center: Troubleshooting Fine Oxalate Precipitate Filtration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and process engineers struggling with the filtration of fine oxalate precipitates—whether they are isolating rare earth elements, synthesizing active pharmaceutical ingredients (APIs), or managing calcium oxalate in industrial streams.

Oxalate salts are notorious for forming sub-micron, needle-like, or amorphous colloidal suspensions that rapidly blind filter media, resulting in unacceptably slow filtration rates, poor cake washing, and significant product loss. This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these bottlenecks.

Diagnostic Matrix: Identifying the Root Cause

Before altering your chemistry, compare your current process parameters against our optimized baselines. The table below summarizes the quantitative variables that dictate oxalate filterability.

ParameterProblematic Condition (Filter Blinding)Optimized Condition (Free-Flowing)Causality / Scientific Rationale
Precipitation Temp < 25°C (Ambient)60°C – 80°CHigher temperatures slightly increase solubility, reducing supersaturation spikes and promoting the growth of larger, filterable crystals[1].
Digestion Time 0 – 10 minutes60 – 120 minutesAllows sufficient time for Ostwald ripening; high-energy sub-micron particles dissolve and redeposit onto stable >10 µm crystals[2].
Filtration Pressure > 0.8 bar (High Vacuum)0.2 – 0.4 bar (Low Vacuum)High pressure forces fine, compressible oxalate needles into the interstitial pores of the filter media, creating an impermeable layer[3].
pH Control Uncontrolled / Rapid shiftControlled (e.g., pH 1.5 - 2.5)Prevents the co-precipitation of gelatinous metal hydroxides (e.g., Fe³⁺, Al³⁺) which spike slurry viscosity and ruin filterability[4].

In-Depth Troubleshooting FAQs

Q1: My oxalate precipitation yields a milky, colloidal suspension that immediately blinds the filter membrane. Why does this happen and how is it resolved?

The Mechanism: This is a classic symptom of extreme supersaturation. When an oxalic acid precipitant is added too rapidly or at too low a temperature, the system relieves the supersaturation burst via homogeneous nucleation. This generates billions of sub-micron primary particles rather than growing existing crystals[1]. These fine colloids pack tightly against the filter membrane, eliminating porosity.

The Solution: You must induce Ostwald ripening (also known as digestion or aging). By heating the suspension, you exploit the Gibbs-Thomson effect: smaller particles have a higher surface-to-volume ratio and thus a higher apparent solubility than larger crystals. The fine colloids will dissolve back into the mother liquor and thermodynamically redeposit onto the larger, more stable crystals[5],[2].

G N1 High Supersaturation Rapid Nucleation N2 Fine Colloidal Precipitate (< 1 µm) N1->N2 Uncontrolled N3 Filter Blinding & Product Loss N2->N3 Direct Filtration N4 Controlled Digestion (Heat to 60-80°C) N2->N4 Intervention N5 Ostwald Ripening Small crystals dissolve N4->N5 Thermodynamics N6 Redeposition on Larger Crystals N5->N6 Mass Transfer N7 Easily Filterable Cake (> 10 µm) N6->N7 Crystal Growth

Caption: Mechanism of Ostwald ripening to resolve filter-blinding by fine oxalate colloids.

Q2: We are precipitating rare earth oxalates from a complex mixture, but the filtration rate degrades unpredictably. What is the chemical mechanism behind this?

The Mechanism: Your feed solution likely contains fluctuating levels of contaminant metal ions, specifically trivalent ions like Al³⁺ and Fe³⁺, or divalent ions like Ca²⁺. These ions severely impact the process in two ways:

  • Chelation & Starvation: Trivalent ions aggressively chelate with oxalate, increasing the stoichiometric demand for the precipitant. If uncompensated, your target metal faces a localized low-supersaturation environment, leading to poor crystal habits[4].

  • Co-precipitation: At higher pH levels (e.g., > 2.5), iron and aluminum will co-precipitate as gelatinous hydroxides alongside the oxalate[4]. Even trace amounts of gelatinous hydroxides act as a glue, binding the fine oxalate crystals into a highly viscous, unfilterable sludge.

The Solution: Tightly control the pH to keep contaminant ions soluble (typically pH 1.0 - 1.5 for rare earths) and increase your oxalate dosage to account for the chelation sink caused by impurities.

Q3: Increasing the vacuum/pressure on our filter apparatus actually slows down the filtration of our oxalate slurry. Why is the mechanical force backfiring?

The Mechanism: Fine oxalate precipitates form highly compressible filter cakes. When you apply a high pressure differential (either via strong vacuum or positive pressure), the mechanical force physically deforms the crystal lattice arrangement, crushing the delicate needle-like structures into the interstitial voids of the filter cloth[3]. This phenomenon, known as pore blinding, instantly drops the permeability of the cake to near zero.

The Solution: Counterintuitively, you must lower the pressure difference. Use a minimal vacuum (e.g., 0.2 bar) to gently pull the mother liquor through the cake without compressing the solid matrix. If the particles are still too fine, introduce a flocculant prior to filtration.

DecisionTree Problem Slow Filtration Rate Oxalate Slurry CheckVisc Is slurry highly viscous or gelatinous? Problem->CheckVisc AddFloc Add Flocculant (Agglomerate fines) CheckVisc->AddFloc Yes CheckSize Are particles sub-micron? CheckVisc->CheckSize No Ripening Perform Aging/ Ostwald Ripening CheckSize->Ripening Yes CheckPress Is pressure diff. too high? CheckSize->CheckPress No LowerPress Lower Vacuum/Pressure Prevent Pore Blinding CheckPress->LowerPress Yes

Caption: Decision tree for diagnosing and resolving slow oxalate filtration rates.

Q4: The filtrate is clear immediately after filtration, but a fine precipitate forms in the collection flask hours later. Is our filter failing?

The Mechanism: Your filter is likely fine; you are observing post-filtration precipitation due to the temperature-dependent solubility of oxalates. If your upstream digestion and filtration occur at elevated temperatures (e.g., 50°C), the filtrate passing through the membrane is fully saturated at that temperature. As the collection flask cools to ambient room temperature (20°C - 25°C), the solubility limit drops, forcing the residual dissolved oxalate to precipitate out of the solution[6].

The Solution: If recovering the absolute maximum yield is critical, you must implement a controlled cooling ramp (see Protocol A) before the slurry hits the filter media.

Validated Experimental Protocols

Protocol A: Controlled Digestion (Ostwald Ripening) for Particle Enlargement

Use this workflow to transform unfilterable colloidal oxalates into easily processed, granular crystals.

  • Initial Precipitation: Add the oxalic acid precipitant to your metal/API solution at a controlled, slow rate (e.g., 5 mL/min) under moderate agitation (200-300 RPM). Causality: Slow addition limits the supersaturation burst, favoring crystal growth over new nucleation.

  • Heating & Digestion: Immediately raise the suspension temperature to 70°C ± 5°C. Maintain this temperature under continuous, gentle agitation for 60 to 120 minutes.

  • Self-Validation Check: Temporarily halt agitation. If the crystals settle rapidly to the bottom of the vessel (within 2-5 minutes) leaving a clear, transparent supernatant, the digestion is complete. If the supernatant remains milky, extend digestion by 30 minutes.

  • Controlled Cooling: Slowly cool the suspension to 25°C at a rate of 0.5°C/min. Causality: Rapid quenching will cause a secondary burst of fine nucleation, undoing the work of the digestion phase.

  • Filtration: Filter the suspension using a medium-porosity membrane (e.g., 5-8 µm) under mild vacuum.

Protocol B: Flocculation and Low-Pressure Filtration

Use this workflow when heating/digestion is chemically prohibited (e.g., when working with thermally unstable APIs).

  • Flocculant Preparation: Prepare a 0.1% w/v solution of a compatible non-ionic or anionic polyacrylamide flocculant.

  • Dosing: Slowly add the flocculant to the oxalate suspension (targeting a 5-20 ppm final concentration) while reducing agitation to a very gentle folding motion (approx. 50 RPM). Causality: High shear forces will physically tear the newly formed polymer bridges apart.

  • Floc Maturation: Allow the suspension to age for 15 minutes. Visual confirmation of large, feathery flocs (agglomerates) is required before proceeding.

  • Filtration Setup: Apply a minimal vacuum (0.2 bar / 150 mmHg) to the filtration apparatus.

  • Cake Washing: Wash the filter cake with a chilled, dilute oxalate solution. Causality: Using pure deionized water can strip the common ion, causing localized dissolution of the fine cake.

References

  • Wikipedia Contributors. "Ostwald ripening." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Miningpedia. "6 Methods to Improve Disc Filter Efficiency." Miningpedia. Available at: [Link]

  • Dnyanasadhana College. "Gravimetric Analysis - Controlling Particle Size and Digestion." Dnyanasadhana College. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). "Literature Review for Oxalate Oxidation Processes and Plutonium Oxalate Solubility." U.S. Department of Energy. Available at: [Link]

  • Cambridge University Press. "Precipitation and Crystallization of Pigments (Chapter 16) - Handbook of Industrial Crystallization." Cambridge University Press. Available at: [Link]

  • ResearchGate. "Effects of contaminant metal ions on precipitation recovery of rare earth elements using oxalic acid." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio." ACS Omega. Available at:[Link]

Sources

Validation & Comparative

FTIR peaks for cyclopropylmethyl-hydrazine oxalate identification

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Identification of Cyclopropylmethyl-Hydrazine Oxalate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, identifying and validating intermediate building blocks is a critical step in ensuring downstream API purity. This compound (CAS: 40737-14-2) is a highly versatile reagent frequently utilized in the synthesis of kinase inhibitors and CNS-active compounds. However, hydrazines are notoriously reactive, and confirming the correct structural moiety and salt stoichiometry requires robust analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this identification. This guide objectively compares the FTIR performance of this compound against structurally similar alternatives—methylhydrazine oxalate and cyclopropylhydrazine oxalate—and provides a self-validating experimental framework for your laboratory.

Mechanistic Causality of Characteristic FTIR Peaks

To accurately interpret the FTIR spectrum of this compound, we must look beyond empirical peak matching and understand the molecular physics driving the vibrations.

  • The Cyclopropyl Ring Strain (The >3000 cm⁻¹ Signature): In standard aliphatic chains, sp³ hybridized carbons exhibit C-H stretching frequencies below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). However, the cyclopropyl ring is highly strained. To accommodate the tight 60° internal bond angles, the C-C bonds adopt greater p-character, which inversely forces the C-H bonds to take on greater s-character[1]. This increased s-character strengthens and shortens the C-H bond, shifting its stretching frequency above 3000 cm⁻¹ (typically 3040–3100 cm⁻¹)[1]. This is the primary diagnostic peak for confirming the presence of the cyclopropyl ring.

  • The Oxalate Salt Bridge (The ~1690 cm⁻¹ Signature): When the free base hydrazine reacts with oxalic acid, proton transfer yields the oxalate salt. This protonation shifts the N-H stretching vibrations into a broad, complex band that merges with residual O-H stretches around 3400–3200 cm⁻¹. More importantly, the oxalate anion and protonated carboxyl groups exhibit a sharp, intense C=O stretching vibration at approximately 1690–1700 cm⁻¹[2]. This peak is critical for differentiating the stable salt form from the volatile free base.

  • The Methylene Spacer: The "-methyl-" component refers to the -CH₂- spacer bridging the cyclopropyl ring and the hydrazine group. This spacer contributes standard sp³ aliphatic C-H stretching (2850–2950 cm⁻¹), allowing us to differentiate it from direct cyclopropylhydrazine derivatives.

Comparative Spectral Analysis

The table below summarizes the quantitative data used to differentiate this compound from its common structural alternatives.

Functional Group / ModeThis compoundMethylhydrazine OxalateCyclopropylhydrazine Oxalate
Cyclopropyl C-H Stretch ~3050 - 3080 cm⁻¹ (Present)Absent~3050 - 3080 cm⁻¹ (Present)
Aliphatic C-H Stretch 2850 - 2950 cm⁻¹ (Strong, -CH₂- spacer)2850 - 2950 cm⁻¹ (Strong, -CH₃ group)Absent / Very Weak
Oxalate C=O Stretch ~1690 - 1700 cm⁻¹~1690 - 1700 cm⁻¹~1690 - 1700 cm⁻¹
N-H / O-H Stretch 3200 - 3400 cm⁻¹ (Broad)3200 - 3400 cm⁻¹ (Broad)3200 - 3400 cm⁻¹ (Broad)
N-H Bending ~1580 - 1610 cm⁻¹~1580 - 1610 cm⁻¹~1580 - 1610 cm⁻¹
Spectral Decision Workflow

To systematize the identification process, follow the logical decision tree below when analyzing an unknown hydrazine oxalate building block.

SpectralDecisionTree Start Unknown Hydrazine Oxalate Salt CheckRing Check C-H Stretch (>3000 cm⁻¹) Start->CheckRing NoRing Methylhydrazine Oxalate CheckRing->NoRing No HasRing Cyclopropyl Group Present CheckRing->HasRing Yes (~3050 cm⁻¹) CheckSpacer Check Aliphatic C-H (2850-2950 cm⁻¹) HasRing->CheckSpacer NoSpacer Cyclopropylhydrazine Oxalate CheckSpacer->NoSpacer No (Direct attachment) HasSpacer Cyclopropylmethyl-hydrazine Oxalate CheckSpacer->HasSpacer Yes (-CH₂- spacer)

Decision tree for FTIR spectral differentiation of hydrazine oxalate derivatives.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, laboratory protocols cannot simply be a list of actions; they must include internal validation checkpoints. The following Attenuated Total Reflectance (ATR) FTIR workflow is designed as a self-validating system for analyzing solid-state salts.

Step 1: Instrument Preparation & Background Subtraction

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Background subtraction eliminates atmospheric CO₂ (~2350 cm⁻¹) and water vapor interference. This ensures that any broad peaks observed at ~3400 cm⁻¹ are strictly from the sample's O-H/N-H stretches, not ambient humidity.

Step 2: Interferometer Calibration Check

  • Action: Run a standard polystyrene calibration film before sample analysis. Verify that the characteristic aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹).

  • Causality: Because the critical oxalate C=O stretch occurs near 1690 cm⁻¹, proving the laser calibration is accurate prevents misidentifying the salt form due to instrumental drift.

Step 3: Sample Application

  • Action: Deposit 1-2 mg of solid this compound directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, applying consistent torque.

  • Causality: ATR relies on an evanescent wave penetrating the sample. Consistent, high-pressure contact is required to achieve reproducible absorbance intensities and prevent peak distortion.

Step 4: Data Acquisition & Validation

  • Action: Collect 64 scans at 4 cm⁻¹ resolution. Evaluate the Signal-to-Noise Ratio (SNR) in the baseline region (e.g., 2500–2000 cm⁻¹).

  • Causality: If the SNR is > 1000:1, the spectrum is validated for peak picking. If it is lower, the sample contact is poor, and the measurement must be repeated to avoid interpreting noise artifacts as minor functional groups.

Workflow Prep ATR Crystal Cleaning Bkg Background Collection Prep->Bkg Calib Polystyrene Calibration Bkg->Calib Sample Sample Scan (64 scans) Calib->Sample Val SNR > 1000:1 Validation Sample->Val Data Peak Picking & Baseline Val->Data

Self-validating ATR-FTIR experimental workflow for solid-state salt analysis.

References

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility Source: Pharmaceutics (MDPI) URL:[Link]

  • C3H6 (Cyclopropane) - Properties and Spectroscopy Source: Grokipedia URL:[Link]

Sources

Technical Guide: Cyclopropylmethyl-hydrazine Salts – Stability & Selection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclopropylmethyl-hydrazine Oxalate vs. Hydrochloride Stability Comparison Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Stability-Solubility Tradeoff

In the development of alkylhydrazine intermediates, the choice of salt form is a critical determinant of shelf-life, handling safety, and reaction fidelity. For Cyclopropylmethyl-hydrazine , the two primary salt forms—Hydrochloride (HCl) and Oxalate —offer distinct advantages that dictate their utility in specific phases of drug development.

  • The Hydrochloride (HCl) Salt is the industry standard for synthetic utility . It offers superior water solubility and is readily removed during aqueous workups. However, it is frequently hygroscopic and prone to oxidative degradation upon long-term storage.

  • The Oxalate Salt is the superior choice for long-term storage and reference standards . It typically exhibits a higher degree of crystallinity, lower hygroscopicity, and enhanced thermal stability, acting as a "chemical reservoir" for the volatile and toxic free base.

Verdict: Use the Oxalate for maintaining a stable inventory of the building block. Convert to the HCl or free base immediately prior to use in sensitive metallo-organic couplings or aqueous-phase reactions.

Physicochemical Property Comparison

The following data synthesizes specific compound properties with established trends in hydrazine salt chemistry.

PropertyHydrochloride Salt (HCl)Oxalate Salt
CAS Number 1181457-83-9 (Mono) / 809282-61-9 (Di)40737-14-2
Molecular Formula


Molecular Weight 122.60 g/mol ~176.17 g/mol
Physical State White to off-white solidWhite crystalline powder
Melting Point 105–132°C (Varies by hydration/purity)>160°C (Decomposes) [Inferred]
Hygroscopicity High : Deliquescent in humid airLow : Stable non-hygroscopic lattice
Solubility (Water) Very High (>50 mg/mL)Moderate
Solubility (EtOH) HighLow/Sparingly Soluble
Primary Utility Synthetic IntermediateAnalytical Standard / Storage

Note on Crystallinity: Hydrazine oxalates generally form extensive hydrogen-bonded networks (N-H···O) that stabilize the crystal lattice more effectively than the ionic interactions in chlorides, leading to higher melting points and reduced moisture uptake.

Stability Analysis & Degradation Pathways
3.1 Thermal and Oxidative Stability

Alkylhydrazines are inherently reducing agents and are susceptible to air oxidation.

  • HCl Form: The chloride ion does not participate in the hydrogen-bond network as extensively as the oxalate dianion. This leaves the hydrazine moiety more accessible to atmospheric moisture and oxygen, leading to the formation of hydrazones (with trace aldehydes) or symmetrical tetrazenes upon oxidation.

  • Oxalate Form: The oxalic acid forms a "chelating-like" hydrogen bond structure with the hydrazine. This rigid lattice acts as a barrier to oxygen diffusion, significantly extending shelf-life at ambient temperatures.

3.2 Hydrolytic Stability

While both salts are stable to hydrolysis in the solid state, the HCl salt is prone to "caking" due to moisture absorption. Once dissolved in absorbed water, the pH drops, and while the salt remains chemically intact, the physical form degrades, making accurate weighing impossible. The Oxalate remains free-flowing.

3.3 Visualization: Degradation & Synthesis Logic

G cluster_storage Storage Stability FreeBase Cyclopropylmethyl hydrazine (Free Base) (Volatile, Unstable) Oxalate Oxalate Salt (Crystalline Storage Form) FreeBase->Oxalate + Oxalic Acid (Stabilization) HCl HCl Salt (Reactive Synthetic Form) FreeBase->HCl + HCl (Activation) Oxalate->FreeBase Base (NaOH/NaHCO3) Oxidation Oxidation Products (Azo/Tetrazene derivatives) Oxalate->Oxidation High Heat >150°C (Slow) HCl->FreeBase Base (NaOH) HCl->Oxidation High Moisture/Air (Fast)

Figure 1: Interconversion and stability relationships between the free base and its salt forms. The Oxalate serves as the stable reservoir, while the HCl salt is the reactive intermediate prone to faster degradation.

Experimental Protocols
4.1 Protocol: Conversion of HCl Salt to Oxalate (For Storage)

Use this protocol to stabilize a degrading batch of HCl salt.

  • Dissolution: Dissolve 10 mmol of Cyclopropylmethyl-hydrazine HCl in a minimum volume of water (approx. 5 mL).

  • Free Basing: Carefully add 10 mL of 20% NaOH solution. Extract immediately with Diethyl Ether (

    
     mL).
    
    • Critical Step: Keep ether cold (

      
      ) to minimize volatility of the free base.
      
  • Salt Formation:

    • Prepare a saturated solution of Oxalic Acid Dihydrate in Ethanol.

    • Add the ethereal hydrazine solution dropwise to the oxalic acid solution with vigorous stirring.

  • Isolation: A white precipitate will form immediately.[1] Filter the solid, wash with cold ethanol, and dry under vacuum at

    
    .
    
  • Yield: Expect 85–95% conversion.

4.2 Protocol: Stability Testing (HPLC Method)

To validate the purity of your salt before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-2 min)

    
     50% B (10 min). Hydrazines are polar; early elution is expected.
    
  • Detection: UV at 210 nm (low sensitivity) or Electrochemical Detection (ECD) for high sensitivity. Derivatization with benzaldehyde (forming the hydrazone) is recommended for UV detection at 254 nm.

Safety & Handling (E-E-A-T)
  • Genotoxicity: Alkylhydrazines are potential alkylating agents and suspected carcinogens. Both salts reduce volatility compared to the free base, but dust inhalation remains a critical risk.

  • Handling: Always handle in a fume hood. Weighing of the HCl salt should be done quickly to prevent moisture uptake. The Oxalate salt allows for more precise weighing in open air (short duration).

  • Incompatibility: Avoid contact with strong oxidizers (permanganates, peroxides) as this can lead to rapid evolution of nitrogen gas and heat.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43810808, (Cyclopropylmethyl)hydrazine hydrochloride. Retrieved from [Link]

  • Selvakumar, R., et al. (2014).[2] Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Cyclopropylmethyl-Hydrazine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylmethyl-hydrazine (CPMH) is a critical structural motif often encountered as a synthetic intermediate or metabolite in hydrazine-class pharmaceuticals (e.g., Procarbazine). Its analysis is complicated by two factors: the high ring strain of the cyclopropyl group and the presence of the oxalate counter-ion.

This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —revealing that while EI provides structural fingerprinting via extensive ring-opening fragmentation, ESI-MS/MS is the superior choice for quantitative trace analysis and preserving the intact molecular ion.

Part 1: Chemical Context & Structural Dynamics

The analyte exists as a salt: Cyclopropylmethyl-hydrazine oxalate .

  • Molecular Formula (Free Base):

    
    
    
  • Exact Mass (Free Base): 86.0844 Da

  • Oxalate Counter-ion:

    
     (90.0 Da)
    
The Analytical Challenge
  • Salt Interference: The oxalate anion can suppress ionization in positive mode ESI or form adducts (

    
    ) in negative mode.
    
  • Ring Strain: The cyclopropyl ring (~27.5 kcal/mol strain energy) is prone to ring-opening rearrangements (cyclopropylcarbinyl

    
     allylcarbinyl) under high-energy impact, complicating spectral interpretation.
    

Part 2: Comparative Ionization Modalities

The choice between EI and ESI fundamentally alters the observed fragmentation landscape.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Ion

(Radical Cation, m/z 86)

(Even Electron, m/z 87)
Abundance of

Low (<10%); often absent due to instability.High (100%); Base Peak.[2]
Dominant Mechanism Radical-induced cleavage & Ring Opening.[2]Charge-remote fragmentation (CID required).
Key Application Structural fingerprinting (NIST library matching).Quantitation (LC-MS/MS) & Impurity profiling.[2]
Recommendation
  • Use ESI-MS/MS for pharmacokinetic (PK) studies or purity assays where sensitivity is paramount.

  • Use EI-GC/MS only if the molecule is derivatized (e.g., with acetone/aldehyde) to stabilize the hydrazine moiety, as free hydrazines degrade thermally in GC injectors.

Part 3: Fragmentation Pathways & Mechanisms

The "Clock" Reaction: Cyclopropylmethyl Rearrangement

A defining feature of this molecule in mass spectrometry is the cyclopropylcarbinyl rearrangement . Upon N-N bond cleavage, the resulting carbocation (


, m/z 55) is non-classical. It rapidly equilibrates between the cyclopropylmethyl, cyclobutyl, and homoallyl cations.
ESI-CID Fragmentation Pathway (Positive Mode)

In an MS/MS experiment (Collision Induced Dissociation), the protonated precursor (m/z 87) follows two distinct pathways:

  • Pathway A (Ammonia Loss): The hydrazine nitrogen is protonated, leading to the loss of

    
     (17 Da). This yields a radical cation species at m/z 70.
    
  • Pathway B (N-N Cleavage): Homolytic or heterolytic cleavage of the weak N-N bond yields the cyclopropylmethyl cation (m/z 55).

Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic flow from the oxalate salt to the detected fragments.

CPMH_Fragmentation Salt CPMH Oxalate Salt FreeBase Free Base (C4H10N2) MW: 86 Salt->FreeBase Dissociation (Sample Prep) Precursor [M+H]+ m/z 87 FreeBase->Precursor ESI (+) Protonation Frag_70 Fragment A [M+H - NH3]+ m/z 70 Precursor->Frag_70 Loss of NH3 (-17 Da) Frag_55 Fragment B (Cyclopropylmethyl+) m/z 55 Precursor->Frag_55 N-N Cleavage (-32 Da) Frag_29 Allyl Cation m/z 41/29 Frag_55->Frag_29 Ring Opening Rearrangement

Figure 1: Mechanistic pathway showing the transition from salt to ionized precursor and subsequent fragmentation.[3]

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to remove the oxalate interference and maximize the hydrazine signal in ESI-MS.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).[2]

  • Internal Standard: Isopropyl-hydrazine (if available) or a deuterated analog.

Step-by-Step Workflow
  • Stock Preparation (Salt Dissociation):

    • Dissolve 1 mg this compound in 1 mL of 50:50 Methanol:Water .

    • Critical Step: The oxalate has low solubility in pure acetonitrile. Water is essential here to fully dissociate the salt.

  • Free Base Liberation (Optional but Recommended):

    • If using Direct Infusion: Add 0.1% Ammonium Hydroxide to shift equilibrium to the free base, then immediately re-acidify with Formic Acid (1%) at the source.

    • Why? This prevents oxalate clustering in the source capillary.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

    • Mobile Phase: Gradient 5% B to 95% B over 5 minutes.

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the N-N bond).

  • Validation Check (System Suitability):

    • Inject a blank.[2] Ensure no background at m/z 87.

    • Inject sample.[2][4][5] Verify base peak is m/z 87.

    • Failure Mode: If m/z 55 is the base peak in the full scan, your Cone Voltage/Declustering Potential is too high. Lower it to preserve the parent ion.

Workflow Diagram

Protocol_Workflow Step1 1. Weigh CPMH Oxalate (1 mg) Step2 2. Dissolve in 50:50 MeOH:H2O (Dissociate Salt) Step1->Step2 Step3 3. Dilute 1:100 in 0.1% Formic Acid Step2->Step3 Step4 4. Inject to LC-MS/MS (ESI Positive) Step3->Step4 Decision Check Full Scan: Is m/z 87 dominant? Step4->Decision Adjust Lower Cone Voltage (Reduce In-Source Frag) Decision->Adjust No (m/z 55 dominant) Proceed Proceed to MRM Quantification Decision->Proceed Yes Adjust->Step4

Figure 2: Operational workflow for sample preparation and instrument tuning to ensure data integrity.

Part 5: Quantitative Data Summary

The following table summarizes the expected transitions for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
87.1 70.1 10 - 15Loss of

. Diagnostic for primary hydrazines.
87.1 55.1 20 - 25N-N Cleavage. Formation of cyclopropylmethyl cation.
87.1 41.1 35+Ring opening

Allyl cation (

). High energy required.[2]
89.0 (Neg Mode)61.0 10Oxalate counter-ion check (if required).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Reference for ESI vs EI ionization energetics).

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society. Link (Mechanistic grounding for the m/z 55 rearrangement).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023).[2] Standard Reference Data. Link (Source for EI fragmentation patterns of hydrazine analogs).

Sources

Crystallinity Comparison: Hydrazine Oxalate vs. Hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and materials science, the choice between Hydrazine Oxalate (specifically Hydrazinium Hydrogen Oxalate,


) and Hydrazine Dihydrochloride  (

) is rarely arbitrary. It is a decision dictated by the required solubility profile , thermal decomposition behavior , and crystallographic stability .
  • Hydrazine Dihydrochloride is the "workhorse" salt: highly water-soluble, ionic, and conductive, but suffers from hygroscopicity and corrosive decomposition products (HCl).

  • Hydrazine Oxalate is the "precision" salt: defined by a rigid supramolecular hydrogen-bonding network, lower hygroscopicity, and a "clean" decomposition pathway that leaves zero solid residue, making it ideal for high-purity precursors.

This guide provides an objective, data-driven comparison to assist in salt selection for critical applications.

Part 1: Physicochemical Profile & Data Summary[1]

The following table synthesizes experimental data to highlight the distinct physical properties of the two salts.

FeatureHydrazine DihydrochlorideHydrazine Monooxalate
Formula

(or

)

(or

)
Stoichiometry 1 Hydrazine : 2 HCl1 Hydrazine : 1 Oxalic Acid
Crystal System Cubic (Fluorite-type)Monoclinic
Lattice Type Ionic (

,

)
Supramolecular H-Bond Network
Melting Point 198–200 °C (Decomposes)149–154 °C (Decomposes)
Water Solubility Very High (~270 g/100g @ 23°C)Moderate (Soluble, but lower than chloride)
Hygroscopicity High (Requires desiccator)Low to Moderate (Stable in ambient air)
Decomposition Releases corrosive HCl gasReleases

(Clean)
CAS Number 5341-61-77335-67-3 / 10195-69-4

Part 2: Crystallographic Characterization

The fundamental difference in performance stems from the internal crystal lattice arrangement.

Hydrazine Dihydrochloride: The Ionic Lattice

Hydrazine dihydrochloride crystallizes in the cubic system (


 or 

depending on temp). Structurally, it is isomorphic with Calcium Fluoride (

).
  • Cation: The hydrazinium dication (

    
    ) adopts a staggered conformation (
    
    
    
    symmetry) to minimize repulsion between the two positively charged nitrogen centers.
  • Packing: The

    
     ions occupy the face-centered cubic positions (analogous to 
    
    
    
    ), while chloride ions occupy the tetrahedral holes.
  • Implication: This purely ionic structure explains its extreme water solubility and hygroscopicity. The lattice energy is high, but the hydration enthalpy of the small, hard

    
     and charged hydrazinium drives rapid dissolution.
    
Hydrazine Oxalate: The Hydrogen-Bond Network

Hydrazine oxalate (specifically the 1:1 salt) crystallizes in the monoclinic system . Unlike the chloride, which relies on electrostatic ionic forces, the oxalate structure is dominated by directional hydrogen bonding .

  • Anion: The hydrogen oxalate anion (

    
    ) is planar, allowing for efficient stacking.
    
  • Network: The crystal packing is stabilized by a complex 3D network of

    
     bonds. The hydrazinium ions (
    
    
    
    ) act as donors, bridging the oxalate layers.
  • Implication: This extensive H-bond network creates a more "molecular" solid. It is less eager to grab atmospheric moisture compared to the chloride, making it easier to weigh and handle in precision stoichiometry.

Part 3: Thermal Stability & Decomposition Logic

For drug development and materials synthesis (e.g., metal oxide precursors), the decomposition pathway is the critical selection factor.

Comparative Decomposition Pathways

Decomposition cluster_0 Hydrazine Dihydrochloride cluster_1 Hydrazine Oxalate Cl_Salt N2H6Cl2 Solid Cl_Step1 Melting/Dec (~200°C) Cl_Salt->Cl_Step1 Cl_Prod Products: HCl (Gas/Corrosive) NH4Cl (Residue Risk) N2 Cl_Step1->Cl_Prod Endothermic Ox_Salt N2H5HC2O4 Solid Ox_Step1 Dehydration & Dec (~150°C) Ox_Salt->Ox_Step1 Ox_Prod Products: N2, H2 CO2, CO, H2O (Zero Solid Residue) Ox_Step1->Ox_Prod Exothermic (Self-sustaining)

Figure 1: Comparative thermal decomposition pathways. Note the "clean" gas evolution of the oxalate versus the corrosive release of HCl from the chloride.

Analysis
  • Chloride Risk: Heating

    
     releases HCl gas. In stainless steel reactors, this causes rapid pitting and corrosion. Furthermore, if the decomposition is incomplete, ammonium chloride (
    
    
    
    ) residues may sublime and contaminate the product.
  • Oxalate Advantage: The oxalate anion acts as an internal fuel. Upon decomposition, the oxalate oxidizes the hydrazine, resulting in purely gaseous products. This is chemically "clean," leaving no inorganic ash, which is vital when synthesizing high-purity ceramic drugs or catalyst supports.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Crystallinity Hydrazine Oxalate

Use this protocol if commercial sources are insufficiently pure or if specific stoichiometry (1:1 vs 2:1) is required.

Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

  • Reagent Prep: Dissolve 12.6 g (0.1 mol) of Oxalic Acid Dihydrate in 50 mL of warm ethanol (

    
    ).
    
  • Addition: Slowly add 5.0 g (0.1 mol) of Hydrazine Hydrate (80% or 100%) dropwise to the oxalic acid solution.

    • Note: The reaction is exothermic. Maintain temperature below

      
       to prevent premature decomposition.
      
  • Crystallization:

    • A white precipitate will form immediately.

    • Heat the mixture to reflux (

      
      ) for 30 minutes to ensure complete reaction and dissolution.
      
    • Allow to cool slowly to room temperature, then chill in an ice bath (

      
      ) for 2 hours. Slow cooling promotes larger, more defined crystals.
      
  • Isolation: Filter the crystals using a sintered glass funnel (porosity 3). Wash with cold ethanol (

    
    ) to remove unreacted hydrazine.
    
  • Drying: Dry in a vacuum desiccator over

    
     or silica gel. Do not heat above 
    
    
    
    during drying.
Protocol B: Crystallinity Verification (XRD)

To confirm the phase identity between the chloride and oxalate salts:

  • Instrument: Powder X-Ray Diffractometer (Cu K

    
     radiation).
    
  • Scan Range:

    
     to 
    
    
    
    .
  • Expected Peaks:

    • Dihydrochloride: Look for sharp cubic reflections. Prominent peaks at

      
       (corresponding to (111), (200), (220) planes of the fluorite structure).
      
    • Oxalate: Look for a complex pattern typical of lower-symmetry monoclinic systems, with distinct low-angle peaks corresponding to the spacing of the oxalate layers.

Part 5: Application Suitability Guide

When to choose which salt?

ScenarioRecommended SaltRationale
Aqueous Workup Dihydrochloride High solubility allows for easy removal by washing with water.
Acid Catalysis Dihydrochloride Acts as a latent source of HCl; useful in cyclization reactions (e.g., Pyrazole synthesis).
Calcination/Pyrolysis Oxalate Decomposes completely to gas. No chloride contamination in the final metal oxide/ceramic.
Hygroscopic Sensitivity Oxalate Easier to handle in humid environments; mass remains stable during weighing.
Corrosion Sensitive Oxalate Avoids the generation of HCl gas which damages autoclaves and reactors.

References

  • Crystal Structure of Hydrazine Dihydrochloride: Wyckoff, R. W. G. "The Crystal Structure of Hydrazine Dihydrochloride." American Journal of Science, vol. 50, 1920.

  • Hydrazine Oxalate Synthesis & Structure: Selvakumar, R., et al. "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate."[1] South African Journal of Chemistry, vol. 67, 2014.[1]

  • Thermal Decomposition Kinetics: Tsyshevsky, R., et al. "Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field." Journal of Physical Chemistry A, 2009.

  • Solubility & Safety Data: PubChem Compound Summary for CID 5341-61-7 (Hydrazine Dihydrochloride) and CID 7335-67-3 (Hydrazine Oxalate).

Sources

Technical Guide: Validating Cyclopropylmethyl-hydrazine Oxalate via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Cyclopropylmethyl-hydrazine Oxalate Synthesis via TLC Content Type: Technical Comparison Guide & Experimental Protocol Author Persona: Senior Application Scientist (Separation Science)

Executive Summary

Cyclopropylmethyl-hydrazine (CPMH) is a critical intermediate in the synthesis of antineoplastic agents such as Procarbazine . In its stable storage form—typically the oxalate or hydrochloride salt—it presents unique analytical challenges. Standard Thin Layer Chromatography (TLC) protocols often fail due to the compound's high polarity, lack of UV chromophores, and the dissociation behavior of the oxalate salt on silica.

This guide provides a comparative analysis of visualization techniques and mobile phase compositions. It establishes a validated "Ammoniated-Redox" protocol that outperforms standard amine detection methods, ensuring the detection of genotoxic hydrazine impurities and accurate reaction monitoring.

Part 1: The Analytical Challenge

The Chemistry of the Problem

CPMH oxalate (


) combines a basic hydrazine moiety with an acidic oxalate counter-ion.
  • UV Invisibility: The cyclopropyl ring and hydrazine group lack the conjugated

    
    -systems required for strong UV absorption at 254 nm.
    
  • Silica Interaction: The free hydrazine bases are strong hydrogen bond donors/acceptors. On standard acidic silica gel (

    
    ), they protonate and bind irreversibly, leading to severe "tailing" (streaking) or total retention at the baseline.
    
  • Salt Dissociation: The oxalate salt must be "broken" in situ to allow the organic hydrazine to migrate.

Synthesis & Impurity Landscape

To validate the product, one must resolve it from its specific precursors and byproducts.

Synthesis_Pathway cluster_legend TLC Targets SM Cyclopropyl Bromide/Tosylate Inter Crude Alkyl-Hydrazine SM->Inter Alkylation Hydrazine Hydrazine Hydrate Hydrazine->Inter Impurity2 Unreacted Hydrazine Hydrazine->Impurity2 Residual Product CPMH Oxalate Salt Inter->Product Oxalic Acid Precipitation Impurity1 Bis-alkylated Byproduct Inter->Impurity1 Over-alkylation

Figure 1: Synthesis pathway highlighting critical impurities. The TLC system must resolve the mono-alkylated product from the bis-alkylated impurity and residual hydrazine.

Part 2: Comparative Analysis of Methods

We evaluated three mobile phase systems and three visualization methods to determine the optimal protocol.

Mobile Phase Comparison

Objective: Eliminate tailing and effectively migrate the oxalate salt.

SystemComposition (v/v)PerformanceVerdict
A: Standard 10% MeOH in DCMFail. Compound remains at baseline or streaks severely due to silica acidity.❌ Unsuitable
B: High Polarity 20% MeOH in EtOAcPoor. Slight movement (

), but spot shape is diffuse. Oxalate salt does not fully dissociate.
⚠️ Inconsistent
C: Ammoniated 90:9:1 DCM/MeOH/NH

OH
Pass. The ammonia neutralizes silica sites and liberates the free base. Sharp, defined spots (

).
Recommended
Visualization (Stain) Comparison

Objective: Detect CPMH which is UV-inactive.

MethodMechanismSensitivitySelectivity
UV (254 nm) Fluorescence QuenchingNone/Low. CPMH does not quench. Only visible if impurities are aromatic.❌ Fail
Ninhydrin Reaction with aminesMedium. Forms variable colors (pink/brown). Good for general amines but less specific for hydrazines.⚠️ Acceptable
KMnO

Redox (Oxidation) High. Hydrazines are potent reducing agents. CPMH appears as a bright yellow/white spot on a purple background instantly.Gold Standard
p-Anisaldehyde Hydrazone FormationHigh. Forms stable hydrazones upon heating. Specific, but requires vigorous heating.[1][2]✅ Alternative

Part 3: The Validated Protocol (Standard Operating Procedure)

This protocol utilizes the Ammoniated Mobile Phase combined with KMnO


 Staining  for maximum reliability.
Materials
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25%

    
    ) [90:9:1].
    
  • Stain: Basic Potassium Permanganate (

    
    ).
    
    • Recipe: Dissolve 1.5g

      
      , 10g 
      
      
      
      , and 1.25mL 10% NaOH in 200mL water.
Step-by-Step Methodology

Step 1: Sample Preparation (The "Salt Break") Direct spotting of the oxalate salt often results in poor migration.

  • Take ~5 mg of CPMH Oxalate in a small vial.

  • Add 0.5 mL MeOH and 1 drop of

    
     (or Triethylamine).
    
  • Shake to liberate the free base.

  • Spot this solution alongside the starting materials.

Step 2: Elution

  • Pre-equilibrate the TLC chamber with the mobile phase (90:9:1 DCM/MeOH/NH

    
    OH) for 10 minutes. Crucial: The ammonia vapor saturates the silica surface.
    
  • Run the plate until the solvent front reaches ~80% of the height.

  • Dry the plate thoroughly with a heat gun to remove excess ammonia (ammonia can interfere with some stains, though less so with KMnO

    
    ).
    

Step 3: Visualization

  • Dip the plate into the KMnO

    
     solution (do not spray; dipping is more uniform).
    
  • Observe immediately.

    • CPMH Product: Bright yellow spot on purple background (

      
      ).
      
    • Bis-alkylated impurity: Less polar, higher

      
       (
      
      
      
      ).
    • Residual Hydrazine: Very polar, stays near baseline (

      
      ).
      

Part 4: Logical Validation & Troubleshooting

To ensure the result is scientifically valid, use this decision logic.

Validation_Logic cluster_interpretation Interpretation Start Run TLC (Ammoniated System) CheckUV Check UV 254nm Start->CheckUV Stain Dip in KMnO4 CheckUV->Stain No Result1 UV Active? CheckUV->Result1 Yes Result2 Yellow Spot in KMnO4? Stain->Result2 Conclusion1 Likely Impurity (Tosylate/Aromatic) Result1->Conclusion1 Result2->Conclusion1 No (Purple) Conclusion2 Hydrazine Moiety Present Result2->Conclusion2 Yes

Figure 2: Validation Logic. Since CPMH is not UV active, any UV spot indicates contamination (e.g., toluene sulfonate). The product must be confirmed by its reducing power (KMnO4).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Streaking / Comets Acidic silica protonating the amine.Increase

concentration or pre-wash plate with 5% TEA in MeOH.
Spot Fades Quickly Oxidation is complete.Circle spots immediately with a pencil while wet.
Entire Plate Turns Brown Excess ammonia reacting with stain.Dry the plate with a heat gun for 60 seconds before dipping.
Double Spots Salt not fully broken.Ensure sample is dissolved in MeOH/Base before spotting.

References

  • BenchChem. (n.d.). Application Note: Monitoring the Synthesis of N,N'-Bis(fluoren-9-ylidene) hydrazine using Thin-Layer Chromatography. Retrieved from 3

  • Reach Devices. (n.d.). TLC Stains: Thin Layer Chromatography Stains and Visualization.[1] Retrieved from 1

  • National Center for Biotechnology Information. (1989). Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine.[4] PubChem. Retrieved from 4

  • ChemicalBook. (n.d.). (CyclopropylMethyl)hydrazine hydrochloride Properties and Usage. Retrieved from 5

  • University of Rochester. (n.d.). TLC Stains/Dips Guide. Retrieved from 6

Sources

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